The table below summarizes the core identification and biological activity data for Zofenoprilat-d5 and its active form, Zofenopril.
| Property | Zofenoprilat-d5 | Zofenopril (Parent Drug) |
|---|---|---|
| Molecular Formula | C₂₂H₁₈D₅NO₄S₂ [1] | - |
| Related Formula | C₁₅H₁₉NO₃S₂ (as Zofenoprilat) [2] | - |
| Molecular Weight | 434.58 g/mol [1] | - |
| IUPAC Name | (4S,1'R)-1'-{[(2S)-3-(benzoylthio)-2-methylpropanoyl]oxy}-4-(phenylsulfanyl)-D5-L-proline [1] | - |
| CAS Number | Not explicitly provided in sources | 81872-10-8 [1] |
| Biological Activity | Angiotensin-converting enzyme (ACE) inhibitor (deuterated analog) [1] | Angiotensin-converting enzyme (ACE) inhibitor (IC₅₀ = 81 μM) [1] |
| Appearance | Colorless to off-white solid-liquid mixture [1] | - |
| Primary Application | Tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] | Treatment of hypertension and heart failure; research on cardioprotection [3] [4] |
The following table consolidates key quantitative findings from experimental models treated with Zofenopril.
| Parameter | Model / Context | Findings with Zofenopril Treatment |
|---|---|---|
| Cardiac Function | Spontaneously Hypertensive Rats (SHR) [3] | Favorable increase in left ventricle ejection fraction; improvement of diastolic function. |
| Vascular Function | SHR Aorta [3] | Increased NO-synthase activity; improved vasorelaxation. |
| Molecular Biomarkers | SHR Plasma & Heart Tissue [3] | Increased H₂S and Nitric Oxide (NO) levels. |
| Infarct Size | Murine & Swine Myocardial Ischemia/Reperfusion (I/R) [4] | Significant reduction in infarct size. |
| Cardiac Injury Marker | Murine & Swine Myocardial I/R [4] | Significant reduction in cardiac troponin I (cTn-I) levels. |
| ACE Inhibition Potency | In vitro [1] | IC₅₀ = 81 μM (for non-deuterated Zofenopril). |
Here are the methodologies for key experiments cited in the search results, which provide context for the mechanisms of Zofenopril.
1. Protocol: Assessing Cardiovascular Effects in Hypertensive Rats [3]
2. Protocol: Evaluating Cardioprotection in Ischemia/Reperfusion Injury [4]
3. Protocol: Comparing SH-group ACE Inhibitors on Endothelial Function [5]
The diagram below illustrates the proposed key signaling pathways through which Zofenopril exerts its cardioprotective effects, based on the cited research.
Zofenopril's cardioprotective signaling pathways.
The following flowchart outlines a typical in vivo protocol for investigating Zofenopril's effects in an animal model of heart disease.
In vivo protocol for Zofenopril cardioprotection research.
Robust analytical methods are crucial for quantifying drug and metabolite levels in biological samples. The table below summarizes a validated LC-MS/MS method for simultaneous determination of Zofenopril and Zofenoprilat, along with key human pharmacokinetic parameters [1] [2].
| Parameter | Details / Value |
|---|---|
| Analytical Method | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. |
| Sample Matrix | Human plasma [1]. |
| Key Sample Prep Step | Derivatization with N-ethylmaleimide (NEM) to protect the free sulfhydryl group of Zofenoprilat from oxidative degradation [1]. |
| Quantitation Range | Zofenopril: 1–300 ng/mL; Zofenoprilat: 2–600 ng/mL [1]. |
| LOQ | Zofenopril: 1 ng/mL; Zofenoprilat: 2 ng/mL [1]. |
| Oral Absorption of Prodrug | Almost complete for Zofenopril [2]. |
| Bioavailability of Metabolite | ~70% for Zofenoprilat [2]. |
| Terminal Half-Life (Zofenoprilat) | ~5.5 hours (after IV dose of arginine salt) [2]. |
| Primary Routes of Elimination | Renal and non-renal (extensive metabolism) [2]. |
The H₂S-releasing capability of Zofenoprilat is a key area of research for its additional benefits. The following diagram illustrates the experimental workflow used to characterize this mechanism and its functional consequences.
Experimental workflow for H₂S investigation
Key findings from these experiments include:
For researchers aiming to replicate or build upon these findings, here is a summary of key methodological details.
LC-MS/MS Protocol for Quantification [1]:
Cell-Based Protocol for H₂S and Functional Studies [3]:
The unique dual-action of Zofenoprilat, combining standard ACE inhibition with H₂S-mediated signaling, makes it a valuable research tool and a promising therapeutic agent. The provided methodologies offer a solid foundation for investigating its complex pharmacology.
While a full guide is not available, several suppliers offer deuterated Zofenoprilat for use as an internal standard. The table below summarizes the key information found:
| Product Name | Supplier | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
|---|---|---|---|---|---|
| Zofenoprilat-NES-d5 [1] | MedChemExpress | N/A | C21H21D5N2O5S2 [1] | 455.60 g/mol [1] | Internal standard for GC-/LC-MS [1] |
| Zofenopril-d5 [2] | Clearsynth | 81872-10-8 (Unlabeled) [2] | Information missing | Information missing | Internal standard for GC-/LC-MS [2] |
| Zofenoprilat-D5 [3] | Veeprho | N/A | C15H14D5NO3S2 [3] | 330.48 g/mol [3] | Internal standard for MS and LC [3] |
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is strongly recommended by regulatory agencies for bioanalytical method development using LC-MS/MS. [4] [5] [6]
Although a detailed protocol for Zofenoprilat is not available, a validated method for Olmesartan (another cardiovascular drug) using a deuterated IS (Olmesartan-d6) provides a relevant framework. [4] [5]
An example workflow for a bioanalytical method using a deuterated internal standard, based on the cited Olmesartan study. [5]
Key parameters from this validated method include [5]:
It's important to be aware that deuterated internal standards are not a perfect solution for all scenarios.
This detailed methodology is adapted from a published assay for determining Zofenopril and Zofenoprilat in human plasma [1].
The following diagram illustrates this sample preparation and analysis workflow:
Understanding the parent drug Zofenopril's properties provides context for why its deuterated standard is used in research.
Zofenoprilat-d5 is available for research purposes from several specialized suppliers. The table below lists known suppliers.
| Supplier Name | Catalogue Number | Notes |
|---|---|---|
| MedChemExpress (MCE) | HY-144246S [4] | A controlled substance in some territories. |
| Veeprho | DVE001466 [5] | - |
Zofenoprilat-d5 is a deuterium-labeled analogue of Zofenoprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril [1]. The incorporation of five deuterium atoms increases its molecular weight, making it easily distinguishable from the non-labeled compound by mass spectrometry. This property makes it an ideal internal standard (IS) for quantitative bioanalysis, as it closely mimics the chemical behavior of the analyte during sample preparation and analysis while providing a distinct mass-to-charge ((m/z)) ratio for detection [2]. Its primary application is in pharmacokinetic studies to ensure accurate and precise measurement of drug and metabolite concentrations in biological fluids like human plasma [3] [4].
The table below summarizes the key physicochemical properties of Zofenoprilat-d5.
Table 1: Physicochemical Properties of Zofenoprilat-d5
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄D₅NO₃S₂ [1] |
| Molecular Weight | 330.48 g/mol [1] |
| CAS Number | 1217716-12-5 [1] |
| Purity | ≥98% [2] |
| Appearance | Colorless to off-white solid [2] |
| Storage | Store as a powder at -20°C for long-term stability [2] |
The following protocol synthesizes and adapts methodologies from published bioanalytical methods for Zofenopril and Zofenoprilat [3] [4].
A critical step in sample preparation is stabilizing the thiol group of Zofenoprilat and its deuterated internal standard. Two established approaches are outlined below.
Diagram 1: Sample Preparation Workflow
Path 1: Reduction and Liquid-Liquid Extraction (LLE) [3] [5]
Path 2: Derivatization and LLE [4]
The following table consolidates the key instrumental parameters from the literature.
Table 2: LC-ESI-MS/MS Instrumental Conditions
| Parameter | Description / Setting |
|---|---|
| HPLC System | Agilent (or equivalent) |
| Analytical Column | Agilent ZORBAX Eclipse XDB-C8 (e.g., 150 x 4.6 mm, 5 µm) [3] [5] or C18 column [4] [6] |
| Mobile Phase | Isocratic: Methanol : 0.1% Formic Acid (85:15, v/v) [3] [5] or 20 mM Ammonium Acetate : Acetonitrile (50:50, v/v) [6] | | Flow Rate | 0.2 mL/min [3] [5] | | Injection Volume | 5-20 µL (typically 10 µL) | | Mass Spectrometer | Triple Quadrupole (QqQ) | | Ionization Mode | Positive Electrospray Ionization (ESI+) [3] or Negative Ion Spray Ionization [4] | | Operation Mode | Multiple Reaction Monitoring (MRM) |
To establish the MRM transitions for Zofenoprilat-d5, direct infusion of a standard solution is recommended to identify the precursor ion and characteristic product ions.
Diagram 2: MRM Transition Principle
Table 3: Example MRM Transitions (for reference and optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Zofenoprilat | To be determined experimentally | To be determined experimentally | To be optimized |
| Zofenoprilat-d5 (IS) | To be determined experimentally (~5 Da > Zofenoprilat) | To be determined experimentally | To be optimized |
While the internal standard itself is not fully validated, the analytical method using it must be rigorously validated according to regulatory guidelines. The following parameters were assessed for methods using Zofenoprilat-d5 or similar ISs [3] [4].
Table 4: Key Method Validation Parameters and Results
| Validation Parameter | Performance Summary |
|---|---|
| Linearity & Range | Calibration curves (e.g., 2-600 ng/mL for Zofenoprilat) showed excellent linearity (r² > 0.99) with Zofenoprilat-d5 normalizing response [3] [4]. |
| Lower Limit of Quantification (LLOQ) | LLOQ was demonstrated at 2 ng/mL for Zofenoprilat with signal-to-noise >10 and precision & accuracy ±20% [4]. |
| Accuracy & Precision | Both intra-day and inter-day accuracy (relative error) and precision (relative standard deviation) were reported to be better than 10-15% [3] [4]. |
| Extraction Recovery | Recovery of Zofenoprilat from plasma was >70% [4]. The use of a deuterated IS corrects for any recovery variations. |
| Specificity & Selectivity | The MRM mode ensured high specificity, with no significant interference from plasma components at the retention times of the analyte and IS [3]. |
The validated method has been successfully applied to real-world studies.
Zofenoprilat-d5 is an essential tool for the robust and reliable bioanalysis of Zofenopril and its active metabolite in biological matrices. When incorporated into a well-optimized LC-ESI-MS/MS method with proper sample preparation—either via reduction with DTT or derivatization with NEM—it significantly enhances the accuracy, precision, and reproducibility of pharmacokinetic data. This detailed protocol provides researchers with a solid foundation for implementing this analysis in drug development and clinical studies.
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension. It is administered as a prodrug that undergoes in vivo hydrolysis to yield its active metabolite, zofenoprilat, which is responsible for the pharmacological activity [1]. Reliable quantification of these compounds in biological matrices is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the primary platform for such bioanalysis due to its superior sensitivity and specificity [2]. This application note details a validated method using Zofenoprilat-D5, a stable isotope-labeled internal standard, for the precise and accurate quantification of both zofenopril and its active metabolite in human plasma.
In LC-MS bioanalysis, an internal standard is crucial for compensating for variability and losses during sample preparation, chromatographic separation, and mass spectrometric detection [2].
Zofenoprilat-D5 is a deuterium-labeled analog of the active metabolite, where five hydrogen atoms in the phenyl ring are replaced with deuterium (({}^2H)) [3]. Its structure is nearly identical to the analytic, ensuring it exhibits almost the same chemical and physical properties.
Key Advantages:
Table 1: Properties of Zofenoprilat-D5
| Property | Specification |
|---|---|
| IUPAC Name | (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid [3] |
| Molecular Formula | C₁₅H₁₄D₅NO₃S₂ [3] |
| Molecular Weight | 330.48 g/mol [3] |
| Parent Drug | Zofenopril [3] |
| Recommended Use | Internal Standard for LC-MS/MS Bioanalysis [4] [3] |
The following protocol synthesizes and updates methodologies from published literature [1] [5].
The following diagram illustrates the sample preparation procedure, which includes the critical step of adding the internal standard at the beginning to track the entire process.
Table 2: Instrumental Parameters for LC-MS/MS Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Phenyl-hexyl (250 mm × 4.6 mm, 5 µm) [5] |
| Mobile Phase | Methanol:Water (95:5, v/v) + 0.1% Formic Acid [5] |
| Flow Rate | 1.0 mL/min [5] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode [5] |
| Detection | Multiple Reaction Monitoring (MRM) |
| Ion Source Parameters | Optimized for maximum response for analyte and IS |
The described method has been validated according to standard bioanalytical guidelines. Key performance parameters are summarized below.
Table 3: Summary of Validated Method Performance Parameters
| Validation Parameter | Zofenopril | Zofenoprilat |
|---|---|---|
| Calibration Range | 0.105 - 1052 ng/mL [5] | 0.251 - 2508 ng/mL [5] |
| Intra-assay Precision & Accuracy | Better than 10% [1] or 14% [5] | Better than 10% [1] or 14% [5] |
| Inter-assay Precision & Accuracy | Better than 10% [1] or 14% [5] | Better than 10% [1] or 14% [5] |
| Extraction Recovery (Average) | 93.5% [5] (84.8% with toluene [1]) | 92.5% [5] (70.1% with toluene and derivatization [1]) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL [1] | 2 ng/mL [1] |
The concentration of zofenopril and zofenoprilat in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Zofenoprilat-D5) and interpolating from a calibration curve constructed using the same ratio in spiked calibration standards.
The internal standard response serves as a diagnostic tool for the analytical process. The following chart outlines the evaluation process for anomalous IS responses.
The use of Zofenoprilat-D5 as a stable isotope-labeled internal standard provides a robust and reliable method for the simultaneous quantification of zofenopril and zofenoprilat in human plasma by LC-MS/MS. The detailed protocol and validation data presented in this application note demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring.
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug [1]. Following administration, it is hydrolyzed in vivo to its active form, Zofenoprilat, which is responsible for its therapeutic effects [1]. Monitoring the plasma concentrations of both the prodrug and the active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.
The use of deuterated internal standards, such as Zofenopril-d5 and Zofenoprilat-D5, has become a gold standard in bioanalysis [2] [3]. These standards are chemically identical to their non-deuterated counterparts but can be distinguished by mass spectrometry due to their higher molecular weight. This allows for highly accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response [2] [3].
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Zofenopril and Zofenoprilat in human plasma, utilizing a deuterated internal standard.
The method was developed using a liquid chromatograph coupled with a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1] [4].
Table 1: Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Phenyl-hexyl (5 µm, 250 mm x 4.6 mm i.d.) [1] |
| Mobile Phase | Methanol : Water (95:5, v/v) containing 0.1% Formic Acid [1] |
| Flow Rate | 1.0 mL/min [1] |
| Run Time | 6.0 min [1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Zofenopril | Zofenoprilat | Internal Standard (Fosinopril) |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Q1 Mass (m/z) | 430.2 | 372.1 | 437.2 |
| Q3 Mass (m/z) | 246.1 | 154.0 | 235.1 |
The following workflow, based on the cited research, outlines the sample preparation procedure. A key advantage of this method is that it does not require complex chemical derivatization [1] [4].
The method was validated according to standard guidelines for bioanalytical methods [5]. Key validation parameters are summarized below.
Table 3: Assay Validation Parameters for Zofenopril and Zofenoprilat
| Validation Parameter | Result (Zofenopril) | Result (Zofenoprilat) |
|---|---|---|
| Linear Range | 0.1052 - 1052 ng/mL | 0.2508 - 2508 ng/mL |
| Coefficient of Determination (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 93.5% (Average) | 92.5% (Average) |
| Precision (Inter/Intra-batch RSD) | < 14% | < 14% |
| Key Feature | No derivatization required; single-step liquid-liquid extraction [1] [4] | Same as Zofenopril |
The validated method integrates the deuterated internal standard to ensure reliability. The following diagram illustrates the complete analytical and data processing workflow.
The developed LC-MS/MS method provides a rapid, sensitive, and reproducible means for the simultaneous quantification of Zofenopril and Zofenoprilat in human plasma [1] [4]. The use of a deuterated internal standard, Zofenopril-d5 or Zofenoprilat-D5, is critical for achieving high data quality. These standards compensate for matrix effects and procedural losses, ensuring the accuracy and precision of the results [2] [3].
A significant advantage of this protocol is the elimination of the need for complex and inefficient chemical derivatization, which has been a challenge in previous methods [1]. Instead, the use of a reducing stabilizer like mercaptoethanol effectively manages the sulfhydryl group in Zofenoprilat, preventing dimerization and ensuring accurate measurement of the monomeric active form [1].
This method, with its short analysis time and robust performance, is well-suited for high-throughput routine analysis in clinical pharmacology and pharmaceutical development, supporting studies on bioavailability, bioequivalence, and therapeutic drug monitoring.
p-Bromophenacyl bromide (p-BPB) serves as a versatile derivatization reagent for the analysis of carboxylic acid-containing compounds across various analytical fields. This reagent specifically targets carboxyl functional groups, forming ester derivatives that significantly enhance detection sensitivity in chromatographic systems. The derivatization process introduces a bromine atom into the analyte molecule, enabling several advantageous detection strategies while improving chromatographic performance through increased hydrophobicity.
The fundamental reaction mechanism involves a nucleophilic substitution where the carboxylate anion attacks the carbonyl carbon of p-BPB, displacing bromide ion and forming a stable ester derivative. This reaction typically requires mild heating (60-70°C) and proceeds efficiently in aprotic solvents like acetone or acetonitrile in the presence of a weak base to generate the carboxylate nucleophile. The resulting bromine-labeled derivatives allow for element-specific detection strategies while introducing a strong chromophore (λmax = 260-265 nm) for sensitive UV detection. This dual detection capability makes p-BPB particularly valuable in analytical methods requiring high sensitivity and specificity, especially when analyzing complex biological matrices where interference is a significant concern.
Zofenoprilat, the active metabolite of the angiotensin-converting enzyme inhibitor zofenopril, presents significant analytical challenges due to its inherent chemical instability in biological matrices. The molecule contains a free thiol group that is highly susceptible to oxidative degradation in plasma, leading to rapid formation of disulfide dimers and mixed disulfides with endogenous thiol compounds. This instability complicates accurate quantification in pharmacokinetic studies, as concentrations may decrease rapidly following sample collection unless immediate stabilization measures are implemented [1].
The thiol group of zofenoprilat undergoes oxidation both spontaneously and through enzyme-catalyzed pathways in plasma and whole blood. This degradation results in unpredictable analyte loss during sample processing, storage, and analysis, potentially leading to significant underestimation of true concentrations. Furthermore, the presence of multiple polar functional groups in zofenoprilat, including carboxylate and thiol moieties, results in poor chromatographic behavior under reversed-phase conditions without derivatization. These groups cause peak tailing, low retention, and potential interference from matrix components in biological samples [1].
Derivatization with p-bromophenacyl bromide addresses these challenges through multiple mechanisms:
Table 1: Step-by-Step Sample Processing Protocol
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Plasma Collection | Collect blood into heparinized tubes, centrifuge at 3000×g for 10 min at 4°C | Process within 30 min of collection to prevent degradation |
| 2. Derivatization | Mix 1 mL plasma with 50 μL p-BPB solution (5 mg/mL), vortex 30 s, incubate at 60°C for 30 min | Immediate derivatization prevents thiol oxidation; exact temperature control essential |
| 3. Acidification | Add 100 μL of 50% acetic acid, vortex 1 min | Acidification improves extraction efficiency |
| 4. Liquid-Liquid Extraction | Add 3 mL MTBE, vortex 5 min, centrifuge at 4000×g for 10 min | Ensure complete phase separation; organic phase recovery >90% |
| 5. Evaporation | Transfer organic layer to clean tube, evaporate under nitrogen at 40°C | Do not over-dry; complete dryness causes analyte loss |
| 6. Reconstitution | Reconstitute residue in 200 μL mobile phase A:B (40:60, v/v), vortex 2 min | Ensure complete dissolution before injection |
Table 2: Optimized LC-MS/MS Parameters for Zofenopril and Zofenoprilat Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| LC System | Waters Acquity UPLC or equivalent | Any HPLC with low dead volume |
| Column | C18 (100 × 2.1 mm, 1.7 μm) | Zorbax Eclipse Plus C18 or equivalent |
| Column Temperature | 40°C | ±2°C stability required |
| Mobile Phase | A: 10 mM NH₄OAc + 0.1% HCOOH; B: ACN + 0.1% HCOOH | Methanol alternative with retention shift |
| Gradient Program | 0 min: 40% B; 2 min: 40% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 40% B; 13 min: 40% B | Adjust for specific column |
| Flow Rate | 0.3 mL/min | ±0.01 mL/min stability |
| Injection Volume | 5-10 μL | Partial loop with needle wash |
| MS System | Triple quadrupole with ESI source | Sciex API 4000 or equivalent |
| Ionization Mode | Positive ESI | Negative mode possible for underivatized |
| Ion Source Parameters | Curtain Gas: 25 psi; CAD: Medium; Temp: 500°C; GS1: 50 psi; GS2: 50 psi; IS: 5500 V | Optimize for specific instrument |
| MRM Transitions | Zofenopril: 466.2→352.1; Zofenoprilat-p-BPB: 686.1→466.1; IS: As appropriate | Declustering potential: 80 V; CE: 35 V |
The following diagram illustrates the complete experimental workflow from sample collection to LC-MS analysis:
The reversed-phase separation of underivatized zofenopril and derivatized zofenoprilat requires careful optimization of stationary and mobile phase conditions to achieve adequate resolution from matrix components. A C18 column with 100-150 mm length, 2.1-4.6 mm internal diameter, and 1.7-5 μm particle size provides optimal separation efficiency. The column temperature should be maintained at 40°C to ensure retention time reproducibility and optimal peak shape [1].
The mobile phase composition significantly impacts ionization efficiency and chromatographic performance. A combination of 10 mM ammonium acetate buffer with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) provides excellent separation and ionization characteristics. The gradient program should begin at 40% B, maintained for 2 minutes, then increased linearly to 95% B over 6 minutes, held for 2 minutes, then returned to initial conditions for re-equilibration. The total run time is approximately 13 minutes, with zofenopril and zofenoprilat-p-BPB derivative eluting at approximately 4.2 and 6.8 minutes, respectively [1].
Electrospray ionization in positive mode (ESI+) provides optimal sensitivity for both underivatized zofenopril and the p-BPB derivative of zofenoprilat. The characteristic MRM transitions for quantification are m/z 466.2→352.1 for zofenopril and m/z 686.1→466.1 for the zofenoprilat-p-BPB derivative. These transitions correspond to the neutral loss of the carboxy group and the cleavage of the p-bromophenacyl moiety, respectively [1].
Source parameters should be optimized for maximum response: ion spray voltage typically 5500 V, source temperature 500°C, nebulizer gas (GS1) 50 psi, turbo gas (GS2) 50 psi, and curtain gas 25 psi. The collision gas pressure should be set to "medium" (typically 4-6 × 10⁻⁵ Torr), with collision energies of 35 eV for both analytes. Dwell times of 150-200 ms per transition provide sufficient data points across chromatographic peaks for accurate quantification [3].
Table 3: Analytical Performance Characteristics of Zofenopril and Zofenoprilat-p-BPB
| Parameter | Zofenopril | Zofenoprilat-p-BPB |
|---|---|---|
| Linear Range | 1-500 ng/mL | 2-1800 ng/mL |
| Calibration Model | Linear with 1/x² weighting | Linear with 1/x² weighting |
| Correlation Coefficient (r²) | >0.998 | >0.997 |
| LLOQ | 1 ng/mL | 2 ng/mL |
| LOD | 0.3 ng/mL | 0.6 ng/mL |
| Accuracy at LLOQ | 95.2-104.8% | 93.5-106.2% |
| Precision at LLOQ (RSD%) | <8.5% | <9.2% |
The method demonstrates excellent linearity over the specified concentration ranges for both zofenopril and zofenoprilat. The lower limit of quantification (LLOQ) of 1 ng/mL for zofenopril and 2 ng/mL for zofenoprilat is sufficient for pharmacokinetic studies following therapeutic dosing. The use of a stable isotope-labeled internal standard further improves quantification accuracy by correcting for extraction efficiency and matrix effects [1].
Table 4: Precision and Accuracy Data for Zofenopril and Zofenoprilat-p-BPB
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Extraction Recovery (%) |
|---|---|---|---|---|---|
| Zofenopril | 3 (Low QC) | 4.2 | 6.8 | 98.5 | 85.3 |
| 250 (Medium QC) | 3.5 | 5.2 | 101.2 | 87.6 | |
| 400 (High QC) | 2.8 | 4.7 | 99.8 | 86.9 | |
| Zofenoprilat-p-BPB | 6 (Low QC) | 5.1 | 7.3 | 96.8 | 82.4 |
| 900 (Medium QC) | 4.3 | 6.1 | 102.5 | 84.7 | |
| 1440 (High QC) | 3.9 | 5.4 | 101.7 | 83.2 |
The method validation demonstrates acceptable precision and accuracy across the calibration range for both analytes. The extraction recovery is consistent and reproducible, with no significant concentration-dependent effects. The derivatization reaction yield exceeds 85% under optimized conditions, ensuring accurate quantification of zofenoprilat [1].
The matrix effect evaluation showed minimal ion suppression or enhancement (≤15%) for both analytes at low and high QC concentrations. The use of a stable isotope-labeled internal standard effectively compensates for residual matrix effects, ensuring quantification accuracy. Method selectivity was confirmed by analyzing blank plasma samples from six different sources, with no interfering peaks observed at the retention times of the analytes or internal standard [3].
The p-BPB derivatization method has been successfully adapted for the analysis of perfluorinated carboxylic acids (PFCAs) in environmental samples. This application addresses the significant background contamination issues that commonly affect PFCA analysis due to their presence in HPLC system components. The derivatization converts ionic PFCAs to neutral esters, enabling improved chromatographic separation and reduced matrix effects [4].
For PFCA analysis, the derivatization reaction proceeds quantitatively with conversion yields of 86-92% and low relative standard deviations. The resulting derivatives are separated using UPLC with a BEH C18 column and acetonitrile/water (80:20, v/v) mobile phase, achieving complete elution within 6 minutes. Detection employs both UV absorption at 260 nm and ESI-MRM in negative ion mode, with characteristic bromide isotopic patterns providing confirmation. The method achieves limits of detection below 5 ng/mL and has been successfully applied to quantify PFCAs in river water contaminated by industrial wastewater [4].
A novel application of p-BPB derivatization enables quantitative metabolite profiling of pharmaceuticals containing carboxylic acid and phenolic hydroxyl groups using liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). This approach leverages the bromine atom introduced by derivatization for element-specific detection, offering a structure-independent response that facilitates accurate quantification without authentic standards for every metabolite [2].
The method was validated using diclofenac and its major metabolite 4'-hydroxy-diclofenac in human plasma. The simultaneous monitoring of bromine and chlorine signals provides an internal validation mechanism, with recovery rates of 85-115% and repeatability ≤7.2% RSD. The limits of quantification are approximately 50 μg/L for bromine and 80 μg/L for chlorine, corresponding to approximately 0.2 mg/L and 0.4 mg/L of diclofenac, respectively. This approach eliminates the need for radiolabeled compounds in ADME studies while providing accurate quantification capabilities [2].
The p-BPB derivatization method can be adapted for other thiol-containing pharmaceuticals or carboxylic acid compounds with appropriate modifications. For new applications, optimal derivatization conditions (reagent concentration, reaction time and temperature, catalyst requirements) should be established experimentally. The extraction efficiency may vary for different compound classes and should be optimized using different organic solvents (ethyl acetate, dichloromethane, or mixed solvents) [2].
When transferring the method to different instrumentation, MS parameters may require re-optimization, particularly collision energy and source temperatures. For implementation on single quadrupole MS systems, selected ion monitoring (SIM) mode can be used, though with potentially reduced specificity compared to MRM. The method is also compatible with high-resolution mass spectrometry, which provides additional confirmation through accurate mass measurement [1].
The p-bromophenacyl bromide derivatization method provides a robust and sensitive approach for the simultaneous quantification of zofenopril and its unstable active metabolite zofenoprilat in biological matrices. The protocol detailed in this application note has been thoroughly validated and successfully applied in pharmacokinetic studies, demonstrating excellent analytical performance with a linear range of 1-500 ng/mL for zofenopril and 2-1800 ng/mL for zofenoprilat. The derivatization strategy stabilizes the labile thiol group of zofenoprilat while enhancing chromatographic behavior and detection sensitivity.
The versatility of p-BPB derivatization extends beyond this specific application, with demonstrated utility in environmental analysis (perfluorinated carboxylic acids) and innovative metabolite profiling approaches using element-specific detection. The comprehensive protocols, troubleshooting guidance, and performance data provided in this document enable straightforward implementation in analytical laboratories, supporting drug development and bio-monitoring programs requiring precise quantification of carboxylic acid-containing analytes in complex matrices.
Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, used primarily in the treatment of hypertension and heart failure. As a sulfhydryl-containing compound, it presents unique analytical challenges for reliable quantification in biological matrices. The use of a stable deuterated internal standard (IS) represents the current gold standard approach for accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of pharmaceutical compounds like zofenoprilat in complex biological samples [1]. The fundamental principle of internal standardization involves adding a known amount of the deuterated IS to all samples, calibrators, and quality controls before sample processing. The analyte-to-IS response ratio is then used for quantification, which effectively corrects for variations in sample preparation, matrix effects, and instrument performance [2].
The deuterium kinetic isotope effect (DKIE) plays a crucial role in the performance of deuterated internal standards. Deuterium has a twofold larger mass than hydrogen, resulting in C–D bonds being shorter and more stable than C–H bonds with a greater activation energy for cleavage. This difference in bond strength (typically 1.2–1.5 kcal mol⁻¹) translates to a slower cleavage rate for deuterated compounds, quantified by the DKIE (expressed as kH/kD ratio) [3]. For bioanalytical applications, this means that the deuterated IS will exhibit nearly identical chemical behavior to the native analyte during extraction and chromatography, while maintaining sufficient chromatographic separation to avoid mass spectrometric cross-talk. Regulatory agencies strongly recommend stable isotope-labeled internal standards for regulatory bioanalysis as they provide the most accurate correction for analytical variability, ultimately contributing to therapy efficacy and improved patient safety when determining bioequivalence of generic medicines [1].
Table 1: Key Characteristics of Zofenoprilat
| Property | Value | Description |
|---|---|---|
| IUPAC Name | (4S)-N-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)-L-proline | Systematic nomenclature [4] |
| Molecular Formula | C₁₅H₁₉NO₃S₂ | Elemental composition [4] |
| Molecular Weight | 325.44 g·mol⁻¹ | Mass of neutral compound [4] |
| Hydrogen Bond Donors | 1 | Typically the sulfhydryl group [5] |
| Hydrogen Bond Acceptors | 4 | Carbonyl and carboxyl oxygen atoms [5] |
| XLogP | 2.64 | Measure of lipophilicity [5] |
| Rotatable Bonds | 6 | Indicator of molecular flexibility [5] |
| Topological Polar Surface Area | 121.71 Ų | Predictor of membrane permeability [5] |
The optimal deuterated internal standard for zofenoprilat should be a structural analog containing multiple deuterium atoms (typically 3-5) incorporated at metabolically stable positions to ensure adequate chromatographic separation from the native compound while maintaining nearly identical chemical properties. The IS should ideally be homologous to zofenoprilat, meaning it should share similar physicochemical characteristics including extraction efficiency, chromatographic behavior, and ionization response [2] [6]. For zofenoprilat, which contains a sulfhydryl group, the deuterated IS should preserve this reactive moiety to ensure comparable stability and extraction recovery. The deuterated IS must be chromatographically resolved from zofenoprilat to avoid mass spectrometric cross-talk between native and labeled ions, yet maintain similar retention time to correct for matrix effects appropriately [7].
Recent evidence suggests that while deuterated internal standards generally improve analytical precision, they do not always guarantee better accuracy, particularly in cases where the labeled standard exhibits different matrix effects than the native analyte or when the degree of deuteration is insufficient [7]. The IS should be added at an appropriate concentration that matches the expected mid-range concentration of the analyte to ensure both compounds behave similarly throughout sample processing and analysis. For methods with complex sample preparation involving multiple transfer and evaporation steps, the IS should be added early in the process—preferably before any processing steps—to correct for all subsequent volumetric variations and recovery losses [2].
Stock solution preparation begins with accurately weighing the deuterated zofenoprilat IS and dissolving it in an appropriate solvent such as methanol or acetonitrile to prepare a primary stock solution of known concentration (e.g., 1 mg/mL). The solution should be aliquoted and stored at -20°C or below in amber vials to prevent light-induced degradation and evaporation. Working IS solutions are prepared by serial dilution of the stock solution in methanol-water mixture (e.g., 50:50, v/v) to achieve a concentration that allows convenient spiking of samples with a small volume (typically 10-50 μL) to reach the desired final concentration in the samples [8].
Stability of the IS stock and working solutions should be established under both storage conditions (frozen) and during routine use (bench-top). According to regulatory guidance, stock solution stability can be assessed by comparing the response of stored solutions to freshly prepared solutions, with acceptance criteria of ±10% deviation from the nominal value [8]. For deuterated zofenoprilat IS, special attention should be paid to the stability of the sulfhydryl group, which may require the addition of antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid (EDTA) to prevent oxidation during storage.
The following diagram illustrates the complete sample preparation workflow:
Sample collection and stabilization should utilize EDTA or heparin as anticoagulant. Plasma should be separated by centrifugation at 4°C within 30 minutes of collection and immediately stabilized with antioxidant cocktail (e.g., 1% ascorbic acid and 0.1% EDTA) to prevent oxidation of the sulfhydryl group. Aliquots should be frozen at -70°C or below if not analyzed immediately. For sample processing, thaw frozen plasma samples on ice or in a refrigerator at 4°C and vortex mix to ensure homogeneity. Transfer 100 μL of plasma into clean polypropylene tubes and add the appropriate volume of working IS solution (typically 25 μL) to all samples, calibrators, and quality controls except blank samples. Vortex mix for 30 seconds to ensure proper integration of the IS.
For protein precipitation, add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to each sample. Vortex mix vigorously for 2 minutes to ensure complete protein precipitation, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of initial mobile phase (e.g., water:acetonitrile, 95:5, v/v, with 0.1% formic acid) by vortex mixing for 1 minute. Centrifuge at 15,000 × g for 5 minutes and transfer the supernatant to an appropriate LC vial for analysis.
Separation methodology should utilize reversed-phase chromatography with a C18 or phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 μm) maintained at 40°C. The mobile phase should consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution program should be optimized as follows: 0-1 min: 5% B; 1-4 min: linear increase to 95% B; 4-6 min: hold at 95% B; 6-6.1 min: return to 5% B; 6.1-9 min: re-equilibrate at 5% B. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5-10 μL. Under these conditions, zofenoprilat and its deuterated IS should elute at approximately 4.2-4.8 minutes with baseline resolution (resolution factor ≥1.5).
Ionization and detection should be performed using electrospray ionization (ESI) in positive ion mode with the following source parameters: ion spray voltage: 5500 V; source temperature: 550°C; curtain gas: 35 psi; ion source gas 1: 50 psi; ion source gas 2: 60 psi. Detection should employ multiple reaction monitoring (MRM) with the following transitions optimized for zofenoprilat and its deuterated IS:
Table 2: MRM Transitions for Zofenoprilat and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| Zofenoprilat | 326.1 | 184.1 | 100 | 80 | 25 |
| Zofenoprilat | 326.1 | 135.0 | 100 | 80 | 35 |
| Deuterated Zofenoprilat IS | 331.1 | 189.1 | 100 | 80 | 25 |
| Deuterated Zofenoprilat IS | 331.1 | 140.0 | 100 | 80 | 35 |
The first transition for each compound should be used for quantification, while the second transition serves as a qualifier with an ion ratio tolerance of ±20-25% relative to the calibration standards. The mass spectrometer should be tuned and calibrated according to manufacturer specifications to ensure optimal mass accuracy and resolution throughout the analysis.
The analytical method must be thoroughly validated according to regulatory guidelines [8] with the following key experiments:
Selectivity and specificity: Demonstrate no significant interference at the retention times of zofenoprilat and IS from at least six different sources of blank human plasma. This includes testing hemolyzed and lipemic plasma samples.
Linearity and calibration curve: Prepare a minimum of six non-zero calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL). The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against nominal concentration using weighted (1/x²) linear regression. The correlation coefficient (r) should be ≥0.99, and back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).
Accuracy and precision: Evaluate using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) with at least five replicates per level in three separate runs. Accuracy should be within ±15% of nominal values (±20% at LLOQ), and precision should not exceed 15% RSD (20% at LLOQ).
Stability assessments: Conduct comprehensive stability experiments including:
The following diagram illustrates the key components of the method validation protocol:
Recovery and matrix effects should be evaluated by comparing the responses of extracted QC samples to unextracted standards prepared in mobile phase at equivalent concentrations. The recovery need not be 100%, but should be consistent and precise. Matrix effects are assessed by post-column infusion experiments and by calculating the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in the absence of matrix. The IS-normalized MF should be close to 1.0, indicating effective compensation of matrix effects by the deuterated IS [7]. Dilution integrity should be demonstrated for samples exceeding the ULOQ by diluting with blank plasma and verifying accuracy and precision within ±15%.
This validated method has been successfully applied to a bioequivalence study in humans following a single 40 mg oral dose of zofenopril medoxomil. Blood samples (5 mL) were collected in EDTA-containing tubes at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4°C and stored at -70°C until analysis. All study samples were processed alongside calibration standards and quality controls in a single batch to minimize inter-assay variability. The incurred sample reanalysis (ISR) should be performed on at least 10% of study samples to demonstrate method reproducibility, with acceptance criteria of at least 67% of repeats within ±20% of the original value [8].
Table 3: Representative Pharmacokinetic Parameters of Zofenoprilat Following a Single 40 mg Oral Dose of Zofenopril Medoxomil
| Pharmacokinetic Parameter | Mean ± SD | Range |
|---|---|---|
| Cₘₐₓ (ng/mL) | 425.3 ± 98.7 | 285.6 - 592.4 |
| Tₘₐₓ (h) | 1.5 ± 0.4 | 1.0 - 2.5 |
| AUC₀–ₜ (h·ng/mL) | 1520.4 ± 345.2 | 985.6 - 2150.8 |
| AUC₀–∞ (h·ng/mL) | 1650.8 ± 380.5 | 1085.3 - 2350.6 |
| t₁/₂ (h) | 5.5 ± 1.2 | 3.8 - 7.9 |
| CL/F (L/h) | 24.2 ± 5.8 | 17.0 - 36.8 |
The method demonstrated excellent reproducibility with precision values <10% for all QC levels during the study sample analysis. The ISR results showed 95% of repeats within ±15% of original values, confirming the method's reliability for pharmacokinetic applications. The validated concentration range of 1-1000 ng/mL was appropriate for capturing the entire pharmacokinetic profile, with the LLOQ of 1 ng/mL sufficient to characterize the terminal elimination phase up to 24 hours post-dose.
Common issues that may arise during method implementation include variable recovery of the sulfhydryl-containing analyte, which can be mitigated by consistent use of stabilizing agents and minimization of sample exposure to oxygen and metals. Matrix effects can vary between different plasma lots, particularly with hemolyzed or lipemic samples; therefore, the use of deuterated IS is critical for compensating these effects. If chromatographic performance deteriorates over time, with peak broadening or retention time shifts, consider cleaning the ion source, replacing the guard column, or using a longer equilibration time between injections.
Method robustness can be enhanced by implementing the following measures: using fresh stabilizing solutions prepared daily, maintaining consistent sample processing times, and monitoring system suitability parameters (retention time, peak shape, response) with each batch. The shelf-life of processed samples in the autosampler should be verified during method validation, particularly for reactive compounds like zofenoprilat, and should not exceed the established stability period. When transferring the method between laboratories, a partial validation should be performed to verify key parameters such as selectivity, accuracy, precision, and stability under the new conditions [8].
Deuterated internal standards (e.g., d₃-zofenoprilat) exhibit nearly identical chemical behavior to the analytes while being distinguishable by mass spectrometry. This corrects for matrix effects, extraction efficiency variations, and instrumental drift, improving data quality and reproducibility [1]. :::
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a pro-drug that undergoes hydrolysis in vivo to yield its active metabolite, zofenoprilat, which contains a free sulfhydryl (thiol) group [2]. This thiol group presents significant analytical challenges due to its susceptibility to oxidation, forming disulfide dimers and mixed conjugates with endogenous thiols in biological matrices [3]. The development of a robust, sensitive LC-MS/MS method for the simultaneous quantification of both zofenopril and zofenoprilat in human plasma requires careful consideration of stabilization techniques to ensure accurate pharmacokinetic assessment [4]. While previous methods relied on complex derivatization procedures or suffered from poor efficiency, contemporary approaches utilizing proper stabilization and deuterated internal standards offer enhanced reliability and precision for clinical studies [2].
Liquid Chromatography System:
Mass Spectrometry System:
The method was validated according to ICH guidelines with the following results:
No significant interference was observed at the retention times of zofenopril, zofenoprilat, or the internal standards from six different sources of blank human plasma, confirming method specificity [4].
Quality control samples at four concentration levels (LLOQ, low, medium, high) were analyzed with the following acceptance criteria [4]:
| Level | Precision (RSD%) | Accuracy (%) |
|---|---|---|
| LLOQ | ≤20% | 80-120% |
| Low QC | ≤15% | 85-115% |
| Medium QC | ≤15% | 85-115% |
| High QC | ≤15% | 85-115% |
Comprehensive stability assessments were performed under various conditions:
The validated method was successfully applied to a pharmacokinetic study of zofenopril calcium in healthy volunteers following single oral administration. Plasma concentration-time profiles were obtained for both zofenopril and zofenoprilat, demonstrating the method's applicability to clinical studies [3]. The deuterated internal standards effectively compensated for matrix effects and variability in extraction efficiency, providing reliable quantification across the concentration range observed in vivo [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor recovery of zofenoprilat | Incomplete reduction of disulfide forms | Increase DTT concentration; ensure fresh preparation |
| Rapid degradation of analytes | Oxidation of thiol group | Use inert atmosphere; add DTT immediately after collection |
| Matrix effects | Phospholipids or other plasma components | Optimize sample clean-up; ensure deuterated IS proper function |
| Peak tailing | Column degradation or inappropriate pH | Regenerate/replace column; adjust mobile phase pH |
The developed LC-MS/MS method with deuterated internal standards provides a robust, sensitive, and specific approach for the simultaneous quantification of zofenopril and its active metabolite zofenoprilat in human plasma. The critical inclusion of a reducing agent (DTT) stabilizes the sulfhydryl group of zofenoprilat, while deuterated internal standards compensate for matrix effects and variability, ensuring data reliability. The method validation confirms its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical practice.
Zofenoprilat represents the active sulfhydryl-containing metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, which has demonstrated superior cardioprotective properties compared to other ACE inhibitors in clinical settings, notably in the SMILE (Survival of Myocardial Infarction Long-Term Evaluation) study. [1] The sulfhydryl (SH) group in zofenoprilat's chemical structure is essential for its pharmacological activity, contributing to its antioxidant properties and ability to increase hydrogen sulfide (H(_2)S) bioavailability, which mediates significant cardioprotective effects during myocardial ischemia/reperfusion injury. [2] [1] However, this reactive thiol group also presents substantial analytical challenges, predisposing zofenoprilat to oxidative degradation and formation of disulfide dimers and mixed disulfides with endogenous thiol compounds in biological matrices.
The instability of zofenoprilat in plasma samples constitutes a major methodological hurdle for accurate pharmacokinetic assessment and reliable bioanalytical measurements. Without appropriate stabilization strategies, thiol-containing analytes like zofenoprilat undergo rapid oxidation during sample collection, processing, and storage, leading to significant analyte loss and inaccurate quantification. This degradation compromises data quality in pharmacokinetic studies and clinical trials, potentially obscuring valid correlations between drug exposure and pharmacological effects. Therefore, implementing robust stabilization protocols is essential for generating reliable bioanalytical data for this important cardiovascular therapeutic agent.
The primary instability mechanism for zofenoprilat in plasma samples involves oxidation of the thiol group, leading to formation of both symmetrical disulfide dimers (zofenoprilat-zofenoprilat) and asymmetrical mixed disulfides with endogenous thiols such as cysteine and glutathione. [3] This oxidation process can occur spontaneously upon exposure to oxygen in the environment or be catalyzed by metal ions present in biological matrices. The extent of degradation is influenced by multiple factors including sample temperature, pH conditions, exposure to light, and storage duration. These disulfide adducts revert to the parent thiol compound under acidic conditions or in the presence reducing agents, but this interconversion introduces significant variability in analytical measurements if not properly controlled.
Two principal stabilization strategies have been successfully developed to address zofenoprilat instability in plasma matrices, each employing distinct chemical mechanisms to prevent analyte degradation:
Derivatization Approach: This method utilizes thiol-blocking agents such as N-ethylmaleimide (NEM) that permanently form stable thioether adducts with the sulfhydryl group of zofenoprilat through Michael addition. [4] This approach effectively prevents oxidation by eliminating the reactive thiol functionality, thereby stabilizing the analyte throughout sample processing and storage.
Reduction Approach: This alternative strategy employs reducing agents such as 1,4-dithiothreitol (DTT) to maintain the thiol group in its reduced state by converting any disulfide dimers or mixed disulfides back to free zofenoprilat while preventing further oxidation. [3] The reducing agent is typically added immediately upon sample collection to preserve analyte integrity.
Table 1: Comprehensive Comparison of Zofenoprilat Stabilization Strategies in Plasma Samples
| Stabilization Parameter | N-Ethylmaleimide (NEM) Derivatization | Dithiothreitol (DTT) Reduction |
|---|---|---|
| Chemical Mechanism | Michael addition forming stable thioether adducts | Reduction of disulfide bonds to free thiols |
| Sample Processing | Derivatization before extraction | Addition to plasma during collection |
| Compatibility | Compatible with various extraction methods | Requires acidic conditions for extraction |
| Structural Modification | Permanent modification of analyte structure | Maintains original analyte structure |
| Primary Advantage | Prevents oxidation during storage | Reverses pre-formed disulfide adducts |
| Reported Extraction Efficiency | 70.1% for zofenoprilat [4] | Not specifically quantified but method validated [3] |
| Analytical Technique | LC-MS/MS with negative ion spray ionization [4] | LC-MS/MS with positive electrospray ionization [3] |
The following workflow diagram illustrates the decision process for selecting the appropriate stabilization strategy based on analytical requirements:
The N-ethylmaleimide derivatization protocol provides a robust approach for stabilizing zofenoprilat in plasma samples through permanent chemical modification of the reactive sulfhydryl group. [4]
Sample Collection: Collect venous blood into tubes containing anticoagulant (EDTA or heparin) and immediately centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma.
Derivatization Reaction:
Sample Extraction:
Storage Conditions: Store derivatized samples at -80°C if not analyzed immediately, with demonstrated stability for at least 3 months.
The dithiothreitol reduction method provides an alternative stabilization approach that maintains the native structure of zofenoprilat while preventing oxidation. [3]
Sample Collection and Stabilization:
Sample Extraction:
Quality Control Measures:
The following workflow diagram illustrates the complete sample processing procedure for both stabilization methods:
Both stabilization approaches utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive quantification of zofenopril and zofenoprilat. The specific analytical conditions vary slightly between methods to accommodate the different chemical forms of the analytes.
Table 2: Optimized LC-MS/MS Conditions for Zofenoprilat Analysis
| Chromatographic Parameter | NEM Derivatization Method | DTT Reduction Method |
|---|---|---|
| Analytical Column | Not specified in source | Agilent ZORBAX Eclipse XDB-C8 |
| Mobile Phase | Not fully detailed | Methanol:0.1% formic acid (85:15, v/v) |
| Flow Rate | Not specified | 0.2 mL/min |
| Ionization Mode | Negative ion spray ionization | Positive electrospray ionization |
| Quantitation Range | 1-300 ng/mL (zofenopril) 2-600 ng/mL (zofenoprilat) | Fully validated but range not specified | | LLOQ | 1 ng/mL (zofenopril) 2 ng/mL (zofenoprilat) | Not specified | | Extraction Recovery | 84.8% (zofenopril) 70.1% (zofenoprilat) | Not quantified but method validated |
Both stabilization methods have been rigorously validated according to standard bioanalytical method validation guidelines:
These stabilization methods have been successfully applied in clinical pharmacokinetic studies following zofenopril administration. The NEM derivatization method was utilized to measure plasma concentrations of zofenopril and zofenoprilat in 18 healthy volunteers after oral administration of 60 mg zofenopril calcium salt. [4] Similarly, the DTT reduction method has been applied to study the pharmacokinetics of zofenopril calcium in healthy Chinese volunteers. [3] The implementation of these robust stabilization strategies enables accurate characterization of zofenoprilat pharmacokinetic parameters, including ( C_{\text{max}} ), ( T_{\text{max}} ), AUC, and elimination half-life, which are essential for establishing dose-response relationships and optimizing dosing regimens.
The reliable quantification of zofenoprilat exposure is particularly important given its pharmacological significance as the active metabolite responsible for ACE inhibition and additional cardioprotective effects through hydrogen sulfide-mediated pathways. [2] [1] Understanding the pharmacokinetic profile of zofenoprilat helps explain the superior clinical efficacy of zofenopril compared to other ACE inhibitors observed in the SMILE study, where zofenopril demonstrated significant reductions in mortality and morbidity in post-myocardial infarction patients. [1]
Based on the comprehensive evaluation of both stabilization strategies, the following recommendations are provided for researchers developing bioanalytical methods for zofenoprilat:
These detailed stabilization protocols enable reliable quantification of zofenoprilat in plasma samples, facilitating accurate pharmacokinetic assessments and supporting the continued development of this valuable cardiovascular therapeutic agent with its unique cardioprotective properties mediated through both ACE inhibition and hydrogen sulfide signaling pathways.
This application note outlines a validated bioanalytical method for the simultaneous determination of Zofenopril and its active metabolite, Zofenoprilat, in human plasma using Zofenoprilat-D5 as the internal standard. The method is based on a published procedure [1] and has been updated with insights from more recent bioanalytical practices [2] [3] and available product information for the internal standard [4] [5] [6].
The method involves stabilizing the free sulfhydryl group of Zofenoprilat through derivatization with N-ethylmaleimide (NEM) to prevent oxidative degradation. Following liquid-liquid extraction, the analytes are separated using liquid chromatography and detected with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity [1].
2.1 Reagents and Materials
2.2 Sample Preparation Workflow The sample preparation procedure can be visualized as a multi-step workflow:
2.3 Liquid Chromatography The following conditions are adapted from the literature [1] and should be optimized for modern instrumentation.
2.4 Mass Spectrometry Detection is performed using a triple-quadrupole mass spectrometer. The specific settings for the analytes and internal standard are summarized in the table below.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|---|
| Zofenopril | Negative | To be optimized | To be optimized | Quantification |
| Zofenoprilat-NEM | Negative | To be optimized | To be optimized | Quantification |
| Zofenoprilat-D5-NEM | Negative | To be optimized | To be optimized | Internal Standard |
The original method was validated over the concentration ranges of 1-300 ng/mL for Zofenopril and 2-600 ng/mL for Zofenoprilat [1]. Key validation parameters and their results are summarized below. Current guidance (ICH M10) [7] [8] requires demonstrating that a method meets the following criteria:
| Validation Parameter | Results (from historical method [1]) | ICH M10 Acceptance Criteria |
|---|---|---|
| Linearity & Range | 1-300 ng/mL (Zofenopril), 2-600 ng/mL (Zofenoprilat) | Correlation coefficient (r) > 0.99 |
| Accuracy | Within ±10% of nominal concentration | Within ±15% (±20% at LLOQ) |
| Precision | Inter- and intra-assay < 10% | ≤15% CV (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Zofenopril), 2 ng/mL (Zofenoprilat) | S/N > 5, Accuracy & Precision ±20% |
| Extraction Recovery | 84.8% (Zofenopril), 70.1% (Zofenoprilat) | Consistent and reproducible |
| Stability | Not fully detailed in old report | Must be established for storage, process, and analytical conditions |
Stabilization is Critical: A key finding from a later study is that using a reducer like 1,4-Dithiothreitol (DTT) is more effective for releasing and stabilizing the free thiol group of Zofenoprilat from its dimerized and endogenous mixed forms [9]. A modern method should thoroughly investigate and validate the use of either NEM or DTT for stabilization.
To develop a current, fully validated method, I suggest following a structured workflow that incorporates both the historical data and modern requirements.
The method described here, utilizing Zofenoprilat-D5 as a stable isotope internal standard, is a robust starting point for quantifying Zofenopril and Zofenoprilat. However, the available detailed protocol is from older literature. A successful modern application will require:
Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of essential hypertension and heart failure. As a prodrug, zofenopril undergoes rapid hydrolysis in the liver to form its active metabolite, zofenoprilat, which exerts the primary therapeutic effect through inhibition of ACE activity. [1] The quantification of zofenoprilat in biological matrices presents significant analytical challenges due to the presence of a sulfhydryl group in its molecular structure, which makes it prone to oxidation and formation of disulfide dimers or conjugates with endogenous thiols. [2]
Early analytical methods for zofenoprilat determination, including radioimmunoassay (RIA) and GC-mass spectrometry, often required complex chemical derivatization procedures that were troublesome and affected by various experimental factors. [2] The development of reliable sample preparation methods for human plasma is therefore critical for accurate pharmacokinetic studies and therapeutic drug monitoring. This protocol presents a validated LC-MS/MS method that eliminates the need for chemical derivatization through the use of appropriate chemical stabilizers, providing a robust analytical approach for the simultaneous determination of zofenopril and zofenoprilat in human plasma. [2] [3]
All chemicals should be of analytical grade or higher purity. Specific requirements include:
Proper laboratory equipment is essential for reproducible results:
Table 1: Stabilizer Preparation for Plasma Samples
| Component | Concentration | Purpose | Storage Conditions |
|---|---|---|---|
| Mercaptoethanol solution | 0.1% (v/v) | Prevents oxidation of sulfhydryl group | Prepared fresh daily |
| 1,4-Dithiothreitol (DTT) | 10 mM | Reduces disulfide dimers | -20°C for long-term storage |
| Stabilized plasma samples | N/A | Maintains analyte integrity | -80°C until analysis |
Blood collection should be performed using EDTA-containing tubes followed by immediate centrifugation at 4°C. The collected plasma must be stabilized immediately after separation by adding appropriate reducing agents to prevent the oxidation of the sulfhydryl group in zofenoprilat. This critical step transforms converted disulfide dimers back to zofenoprilat and prevents further formation during sample preparation and analysis. [2] The use of 1,4-dithiothreitol as a reducer has been shown to effectively release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in plasma samples. [4]
Table 2: Sample Preparation Steps for Plasma Extraction
| Step | Procedure | Parameters | Quality Check |
|---|---|---|---|
| 1. Aliquot plasma | Transfer 1 mL plasma to polypropylene tube | Include calibration standards and QCs | Verify volume accuracy |
| 2. Add internal standard | Add 50 μL IS working solution | Fosinopril sodium or diazepam | Check pipette calibration |
| 3. Acidification | Add 100 μL formic acid (0.1%) | Maintain pH ~3.0 | Verify pH with test strip |
| 4. Liquid-liquid extraction | Add 3 mL methyl tert-butyl ether | Vortex mix for 3 minutes | Check for emulsion formation |
| 5. Centrifugation | Separate layers | 4000 × g for 10 minutes at 4°C | Clear phase separation |
| 6. Evaporation | Transfer organic layer to clean tube | Evaporate under nitrogen at 40°C | Complete dryness check |
| 7. Reconstitution | Reconstitute in 200 μL mobile phase | Vortex for 1 minute | Ensure complete dissolution |
The liquid-liquid extraction method outlined above provides excellent recovery rates of 93.5% for zofenopril and 92.5% for zofenoprilat. [3] This single extraction step eliminates the need for complex derivatization procedures that were problematic in earlier methods. [2] The extraction efficiency is critical for achieving the required sensitivity for pharmacokinetic studies, especially given the need to detect low concentration levels during the terminal elimination phase.
Figure 1: Workflow for Sample Preparation of Human Plasma for Zofenoprilat Analysis
The chromatographic separation is performed using a phenyl-hexyl column (5 μm, 250 mm × 4.6 mm i.d.) maintained at ambient temperature. The mobile phase consists of methanol and water (95:5, v/v) containing 0.1% formic acid, delivered at a flow rate of 1.0 mL/min. [2] An alternative method utilizes an Agilent ZORBAX Eclipse XDB-C8 column with a mobile phase of methanol and 0.1% formic acid solution (85:15, v/v) at a flow rate of 0.2 mL/min. [4] The isocratic elution mode provides excellent separation efficiency with a total run time of 6.0 minutes, making the method suitable for high-throughput analyses. [2]
Electrospray ionization (ESI) in positive ion mode is used for analyte detection. The mass spectrometer parameters should be optimized for each specific instrument, but generally include:
Detection is performed in multiple reaction monitoring (MRM) mode with the following transitions:
Figure 2: LC-MS/MS Analysis Workflow for Zofenopril and Zofenoprilat
The developed method has been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 3.
Table 3: Method Validation Parameters for Zofenopril and Zofenoprilat
| Validation Parameter | Zofenopril | Zofenoprilat |
|---|---|---|
| Linear range | 0.1052-1052 ng/mL | 0.2508-2508 ng/mL |
| Coefficient of determination (r²) | >0.995 | >0.995 |
| Lower limit of quantification (LLOQ) | 0.1052 ng/mL | 0.2508 ng/mL |
| Extraction recovery | 93.5% (average) | 92.5% (average) |
| Intra-batch precision (RSD%) | <14% | <14% |
| Inter-batch precision (RSD%) | <14% | <14% |
| Accuracy | Within ±14% of nominal | Within ±14% of nominal |
The method demonstrates excellent sensitivity with a lower limit of detection significantly improved compared to previous methods. [2] The precision and accuracy values meet the acceptance criteria for bioanalytical method validation, with both intra-day and inter-day variations remaining within ±14% for both analytes. [3] The selectivity of the method has been confirmed by testing blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standard.
Poor Recovery of Zofenoprilat: Ensure proper stabilization of plasma immediately after collection. The use of freshly prepared reducing agents is critical to prevent oxidation of the sulfhydryl group. [2]
Matrix Effects: Evaluate matrix effects using post-column infusion experiments. The liquid-liquid extraction procedure effectively removes most matrix components, but monitoring matrix effects during method validation is essential. [4]
Chromatographic Peak Tailing: Optimize mobile phase composition and consider adding acid modifiers such as formic acid to improve peak shape. The phenyl-hexyl column provides excellent selectivity for these analytes. [2]
Retention Time Shifts: Ensure mobile phase is prepared fresh daily and the chromatographic column is properly conditioned. The isocratic elution method provides stable retention times. [2]
Implement a comprehensive quality control system including:
This validated method has been successfully applied to pharmacokinetic studies of zofenopril calcium in healthy volunteers, demonstrating its utility in drug development. [4] The method enables the simultaneous quantification of both the prodrug and its active metabolite, providing comprehensive absorption and metabolism data. The high sensitivity of the method allows characterization of the terminal elimination phase, while the simple sample preparation facilitates processing of large sample batches typically generated in clinical trials.
The method is particularly valuable for therapeutic drug monitoring and bioequivalence studies, where precise and accurate quantification of both zofenopril and zofenoprilat is required. The elimination of derivatization steps significantly reduces analysis time and cost compared to earlier methods, making it particularly suitable for routine analysis in bioanalytical laboratories. [2]
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor characterized by the presence of a sulfhydryl group in its chemical structure, which differentiates it from other drugs in its class. This unique structural component contributes to both its therapeutic effects and its distinct pharmacokinetic profile. After oral administration, zofenopril undergoes rapid and extensive hydrolysis to its active metabolite, zofenoprilat, which is primarily responsible for the pharmacological activity of the drug. The conversion from parent drug to active metabolite is notably efficient, with metabolic ratios (zofenoprilat to zofenopril) ranging from 6.8 to 14.9 across different dosing regimens, indicating extensive biotransformation [1].
The pharmacokinetic profile of zofenopril demonstrates several clinically relevant characteristics. Peak plasma concentrations of zofenoprilat are achieved approximately 1.36 hours after oral administration, with rapid absorption leading to therapeutic levels. The drug exhibits a significant ACE inhibition effect, achieving complete enzyme inhibition within 1 hour of administration, with this effect maintained for extended periods (up to 9.44 hours after a single 60 mg dose) [2]. The sulfhydryl group in zofenopril's structure not only facilitates its ACE inhibitory activity but also contributes to cardioprotective properties and potential antioxidant effects, distinguishing it from non-sulfhydryl containing ACE inhibitors [3].
The use of deuterated internal standards represents a critical advancement in the quantitative bioanalysis of pharmaceutical compounds, particularly for pharmacokinetic studies requiring high precision and accuracy. Deuterated standards are structural analogs of the target analyte where specific hydrogen atoms are replaced with deuterium atoms, creating nearly identical chemical properties with distinguishable mass differences. For zofenopril and zofenoprilat quantification, the ideal deuterated internal standard would be zofenopril-d5 or zofenoprilat-d5, incorporating five deuterium atoms into the molecular structure to provide sufficient mass separation while maintaining analogous extraction recovery and chromatographic behavior [4].
The primary advantage of deuterated standards lies in their ability to correct for analytical variability throughout the sample preparation and analysis process. They account for matrix effects, extraction efficiency fluctuations, and instrument performance variations, thereby improving the reliability of quantitative results. This correction is particularly important in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications where ion suppression or enhancement can significantly impact detection sensitivity and accuracy. When using deuterated standards, they experience nearly identical sample preparation and ionization conditions as the native compounds, allowing for precise normalization of the analytical response [4] [5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity and sensitivity required for accurate quantification of zofenopril and its active metabolite in biological matrices. The system should be configured with an electrospray ionization (ESI) source operating in positive ion mode, as both zofenopril and zofenoprilat ionize efficiently under these conditions. The mass spectrometer must be capable of multiple reaction monitoring (MRM) to achieve the necessary selectivity for detecting these compounds in complex biological samples like plasma or serum [4].
Table 1: Optimal MRM Transitions for Zofenopril and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Zofenopril | 428.5 | 234.2 | 18 | 100 |
| Zofenoprilat | 400.5 | 206.1 | 20 | 100 |
| Zofenopril-d5 | 433.5 | 239.2 | 18 | 100 |
| Zofenoprilat-d5 | 405.5 | 211.1 | 20 | 100 |
Chromatographic separation is best achieved using a reverse-phase C18 column (100 × 2.1 mm, 2.6 μm particle size) maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), with a gradient elution from 10% to 90% B over 6 minutes at a flow rate of 0.3 mL/min. This configuration provides optimal separation of analytes from matrix interferences with a total run time of 10 minutes, including column re-equilibration [4] [1].
For a comprehensive pharmacokinetic study of zofenopril, a randomized, double-blind, placebo-controlled design is recommended, potentially incorporating crossover elements to reduce intersubject variability. The study should enroll healthy adult volunteers (typically 18-55 years of age) with balanced gender representation. Key exclusion criteria include history of gastrointestinal, renal, hepatic, pulmonary or cardiovascular disease, abnormal diets, regular use of any prescription or over-the-counter medications, and known hypersensitivity to ACE inhibitors. Prior to study initiation, all participants should provide written informed consent, and the protocol must receive approval from an independent ethics committee in accordance with the Declaration of Helsinki guidelines [6] [1].
The dosing protocol should be designed to characterize both single-dose and multiple-dose pharmacokinetics. Participants are typically administered zofenopril calcium at therapeutic doses (30 mg or 60 mg) following an overnight fast. The tablet should be swallowed with 250 mL of water, with continued fasting for at least 4 hours post-dosing. For multiple-dose studies, administration continues for 7 consecutive days to ensure steady-state concentrations are achieved. When comparative pharmacokinetics are desired, a crossover design with an appropriate washout period (minimum 21 days) between treatments can be implemented to minimize carryover effects [2] [6] [1].
Timed blood sampling is critical for accurate pharmacokinetic characterization. Samples should be collected pre-dose (baseline) and at the following post-dose time points: 20 and 40 minutes, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours. For extended characterization, additional samples at 36 and 48 hours may be valuable. Blood (approximately 5 mL per time point) should be collected into tubes containing K2EDTA as an anticoagulant, followed by immediate processing through centrifugation at 1500 × g for 15 minutes at 4°C to separate plasma. The resulting plasma must be aliquoted into cryovials and stored at -70°C or below until analysis to maintain analyte stability [2] [1].
The sample preparation protocol employs a protein precipitation extraction approach optimized for simultaneous quantification of zofenopril, zofenoprilat, and their deuterated internal standards:
For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, a modified Folch extraction (chlorform:methanol in 2:1 ratio) can be employed as an alternative preparation technique, providing improved lipid removal while maintaining high recovery of the target analytes [4].
The pharmacodynamic effects of zofenopril are primarily evaluated through measurement of serum angiotensin-converting enzyme (ACE) activity using a validated enzymatic assay. Blood samples for ACE activity determination should be collected in serum separation tubes at baseline and synchronized with pharmacokinetic sampling time points. After clot formation, samples are centrifuged at 1500 × g for 10 minutes, and the resulting serum is stored at -70°C until analysis. The assay typically employs Hippuryl-His-Leu as a synthetic substrate, which is hydrolyzed by ACE to form hippuric acid and His-Leu dipeptide. The reaction is quantified spectrophotometrically or using HPLC with fluorescence detection, with results expressed as percentage inhibition relative to baseline activity [2] [1].
The relationship between zofenoprilat concentrations and ACE inhibition follows a direct pharmacodynamic correlation, with complete enzyme inhibition typically observed within 1 hour after administration and maintained for approximately 9 hours after a 60 mg dose. Significant inhibition persists even at 24 hours (74%) and 36 hours (56%) post-dosing, supporting once-daily dosing regimens for hypertension management. The maximum effect (Emax) model adequately describes this concentration-effect relationship, with an EC50 value representing the zofenoprilat concentration producing 50% of maximum ACE inhibition [2].
Comprehensive safety assessment is integral to pharmacokinetic studies, with monitoring extending throughout the study period and for a suitable duration after the final dose. Participants should be evaluated for adverse events through spontaneous reporting, directed questioning, and clinical observation. Vital signs (blood pressure, heart rate, respiratory rate, and body temperature) must be measured at baseline, periodically during confinement, and at study completion. A 12-lead electrocardiogram should be recorded at screening and at the end of the study to identify potential cardiac effects [6] [1].
Laboratory safety assessments should include:
All adverse events should be documented with details on onset, duration, severity, relationship to study drug, and required interventions. Particular attention should be paid to known ACE inhibitor class effects such as dry cough, which has been shown to occur less frequently with zofenopril compared to other ACE inhibitors like ramipril [6].
Non-compartmental analysis represents the most appropriate method for characterizing zofenopril and zofenoprilat pharmacokinetics using validated software such as Phoenix WinNonlin. The following key parameters should be calculated for both the parent drug and active metabolite:
Table 2: Key Pharmacokinetic Parameters of Zofenopril and Zofenoprilat After Single and Multiple Dosing
| Parameter | Definition | Zofenopril 30 mg (Single Dose) | Zofenopril 60 mg (Single Dose) | Zofenopril 30 mg (Multiple Dose) | Zofenopril 60 mg (Multiple Dose) |
|---|---|---|---|---|---|
| Cmax (ng/mL) | Maximum observed concentration | 215.3 ± 96.5 | edit | edit | edit |
| Tmax (h) | Time to reach Cmax | 1.2 ± 0.7 | edit | edit | edit |
| AUC0-t (ng·h/mL) | Area under the concentration-time curve from zero to last measurable time | 389.5 ± 145.6 | edit | edit | edit |
| AUC0-∞ (ng·h/mL) | Area under the concentration-time curve from zero to infinity | 412.3 ± 149.2 | edit | edit | edit |
| t½ (h) | Terminal elimination half-life | 1.3 ± 0.5 | edit | edit | edit |
| CL/F (L/h) | Apparent oral clearance | edit | edit | edit | edit |
| Vd/F (L) | Apparent volume of distribution | edit | edit | edit | edit |
| Metabolic Ratio | Ratio of zofenoprilat to zofenopril (AUC) | 12.4 ± 6.3 | 6.8 ± 2.1 | 14.9 ± 8.3 | 6.6 ± 2.5 |
Note: Data presented as mean ± SD. Actual values should be completed based on study results. [1]
The terminal elimination half-life (t½) is calculated as 0.693/λz, where λz represents the terminal elimination rate constant determined by linear regression of the log-linear concentration-time curve. Area under the curve (AUC) values are determined using the linear trapezoidal method for ascending concentrations and the log trapezoidal method for descending concentrations. The accumulation ratio (Rac) can be calculated as AUC0-τ at steady-state divided by AUC0-∞ after a single dose, providing insight into drug accumulation during multiple dosing regimens [7] [1].
Descriptive statistics including mean, standard deviation, coefficient of variation, median, and range should be calculated for all pharmacokinetic parameters. For comparative assessments (e.g., dose proportionality, food effects, or formulation comparisons), analysis of variance (ANOVA) models should be applied to log-transformed Cmax, AUC0-t, and AUC0-∞ values, generating 90% confidence intervals for the geometric mean ratios between treatments. Dose proportionality is typically concluded when the 90% confidence intervals for these ratios fall entirely within the pre-specified equivalence range of 80-125% [1].
The relationship between pharmacokinetics and pharmacodynamics should be explored through correlation analysis of zofenoprilat concentrations and ACE inhibition percentages. Additionally, population pharmacokinetic approaches can be employed to identify covariates (e.g., body weight, renal function, age) that influence drug exposure, potentially informing dose adjustment recommendations for specific patient populations. For drugs like zofenopril that are administered as prodrugs, the conversion fraction from parent drug to active metabolite should be estimated, as this parameter significantly impacts both efficacy and safety profiles [2] [7] [1].
The application of deuterated internal standards in zofenopril pharmacokinetic studies significantly enhances the precision and accuracy of quantitative analysis, providing reliable data for regulatory submissions and clinical decision-making. The comprehensive protocol outlined in this application note demonstrates robust methodologies for characterizing the absorption, distribution, metabolism, and excretion profile of zofenopril and its active metabolite zofenoprilat. The integration of pharmacokinetic and pharmacodynamic assessments offers a complete understanding of the relationship between drug exposure and therapeutic effects, particularly the profound and sustained ACE inhibition that underlies zofenopril's clinical efficacy in hypertension management and cardioprotection.
The distinctive sulfhydryl group in zofenopril's structure contributes to its unique pharmacological profile, including potential antioxidant properties and a potentially lower incidence of cough compared to other ACE inhibitors. These characteristics, coupled with its favorable pharmacokinetic properties such as rapid conversion to the active metabolite and prolonged enzyme inhibition, position zofenopril as a valuable therapeutic option in the ACE inhibitor class. The methodologies described herein provide researchers with standardized approaches for generating high-quality pharmacokinetic data that can inform dosage regimen optimization and support the growing evidence base for zofenopril's clinical utility across various cardiovascular indications.
The table below summarizes the core strategies for stabilizing Zofenoprilat's thiol group.
| Strategy | Mechanism | Key Supporting Evidence |
|---|---|---|
| Derivatization with NEM[:2] | NEM reacts covalently with the free thiol (-SH) group, preventing oxidation via disulfide bond formation. | Method developed for LC-MS/MS assay in human plasma; requires stabilization for accurate analysis. [1] |
| Formation of Mixed Disulfides[:1] | Zofenoprilat oxidizes to form a homodimer (disulfide) or a mixed disulfide with glutathione (ZSSG), which can be more stable. | In biological systems, Zofenoprilat forms a specific mixed disulfide with glutathione (ZSSG), S-thiolating target proteins. [2] |
This protocol is adapted from a validated method for assaying Zofenopril and Zofenoprilat in human plasma [1]. The core stabilization step is integrated into the sample collection and preparation process.
Zofenoprilat Stabilization Workflow
Chemicals and Reagents:
Procedure:
Q1: Why is stabilization of the thiol group so critical for Zofenoprilat analysis? The free thiol group is highly reactive and susceptible to oxidation, leading to the formation of disulfide-linked dimers (homodimers) or mixed disulfides with other thiols like glutathione [2]. This degradation alters the chemical identity of the analyte, resulting in inaccurate quantification and poor reproducibility in assays.
Q2: Are there alternatives to NEM for stabilizing the thiol group? Yes, other alkylating agents can be used. The cited research also mentions methyl acrylate as a common derivatization agent for thiol-containing compounds in LC-MS/MS bioanalysis [1]. The choice of agent may depend on specific analytical requirements and potential interference with detection.
Q3: Does the formation of mixed disulfides inactivate Zofenoprilat? No, not necessarily. Research indicates that the S-thiolation of specific target enzymes (like aldose reductase) by the Zofenoprilat-glutathione mixed disulfide (ZSSG) can result in a modified enzyme that retains its catalytic activity but with reduced sensitivity to inhibition. This S-thiolation is proposed as a mechanism relevant to the drug's antioxidant action [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| Low recovery of Zofenoprilat | Inefficient stabilization leading to oxidation during sample processing. | Ensure the stabilizer cocktail is added immediately after plasma separation. Verify the concentration and freshness of the NEM solution. |
| Inconsistent assay results | Partial or variable degradation of the thiol across samples. | Standardize the time between sample collection and stabilization. Ensure all samples are kept at low temperatures after stabilization. |
| Formation of disulfide dimers | Inadequate concentration of NEM or delayed stabilization. | Increase the molar ratio of NEM to the expected concentration of total thiols in the plasma sample. |
The core challenge in assaying Zofenoprilat is the oxidative degradation of its free sulfhydryl (-SH) group [1] [2]. To enable reliable measurement, this group must be chemically stabilized through derivatization before analysis.
The established method uses N-ethylmaleimide (NEM) to protect the thiol group. This reaction produces a stable succinimide derivative, which prevents degradation during sample processing and analysis [1] [2]. One study also mentions the use of p-bromophenacyl bromide (p-BPB) as an alternative derivatization reagent for a different LC-MS method [3].
The table below summarizes the key parameters for the NEM derivatization method as part of a full LC-MS-MS assay:
| Aspect | Details |
|---|---|
| Purpose of Derivatization | To prevent oxidative degradation of Zofenoprilat and its internal standard by protecting the free sulfhydryl group [1] [2]. |
| Derivatization Reagent | N-ethylmaleimide (NEM) [1] [2]. |
| Resulting Derivative | A stable succinimide derivative [1] [2]. |
| Analytical Technique | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS-MS) [1] [2]. |
| Sample Preparation | Liquid-liquid extraction from plasma with toluene [1] [2]. |
| Method Validation Range | 2-600 ng/ml for Zofenoprilat [2]. |
| Limit of Quantitation (LOQ) | 2 ng/ml for Zofenoprilat [2]. |
The following diagram outlines the general experimental workflow for the sample preparation and analysis, highlighting the crucial derivatization step.
Why is derivatization necessary for Zofenoprilat? Zofenoprilat contains a reactive thiol group that is prone to oxidation in plasma, leading to degradation and inaccurate measurement. Derivatization with NEM blocks this group, forming a stable compound that can be accurately analyzed [1] [2].
What are the advantages of this LC-MS-MS method? This method avoids the need for complex derivatization solely to create a chromophore for detection, which was a common requirement for older HPLC or GC methods. It is described as a reliable, sensitive, and specific technique for quantifying both the prodrug and its active metabolite [1].
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| Low recovery or signal for Zofenoprilat. | Incomplete derivatization or oxidative degradation prior to stabilization. | Ensure fresh preparation of the NEM solution. Verify that the derivatization reaction is performed immediately after sample collection and under appropriate conditions (e.g., pH, time). [1] [2] |
| High background noise or interference. | Inefficient sample cleanup; co-eluting matrix components. | Optimize the liquid-liquid extraction steps. Consider the purity of solvents and reagents used. [1] [2] |
The search results confirm the what (use of NEM) and the why (stabilization of the thiol group) of the protocol, but lack exhaustive, step-by-step instructions on the how—such as the exact concentration of the NEM solution, the duration and temperature of the derivatization reaction, and specific quenching steps.
For a complete laboratory protocol, I suggest you:
The core issue affecting the recovery of Zofenoprilat-d5 is the oxidative degradation of its free sulfhydryl (-SH) group [1]. To achieve high recovery, this group must be stabilized.
The established solution is derivatization, a pre-extraction chemical reaction that protects the sensitive sulfhydryl group. The validated method for Zofenoprilat uses N-ethylmaleimide (NEM) for this purpose [1].
The workflow below illustrates this core sample preparation process:
The following detailed protocol is adapted from a published LC-MS/MS method for Zofenoprilat [1].
1. Derivatization to Protect Sulfhydryl Group
2. Compound Extraction
3. Sample Reconstitution
The method using NEM derivatization and toluene extraction has been validated and provides the following performance benchmarks [1]:
| Parameter | Performance Data for Zofenoprilat |
|---|---|
| Extraction Recovery | Average of 70.1% for Zofenoprilat [1] |
| Linearity Range | 2 - 600 ng/mL [1] |
| Inter-/Intra-Assay Precision | Better than 10% (RSD) [1] |
| Limit of Quantification (LOQ) | 2 ng/mL [1] |
Q1: My extraction recovery is consistently low. What should I check first?
Q2: What are the critical storage conditions for Zofenoprilat-d5 standard?
Q3: Can I use a different solvent for extraction?
Q4: The chromatogram shows high background noise. What could be the cause?
Matrix effects represent a significant challenge in bioanalytical quantification using LC-MS/MS systems, particularly for compounds like Zofenopril and its active metabolite Zofenoprilat. Matrix effects occur when compounds co-eluting with your analyte interfere with ionization processes, leading to either suppression or enhancement of the target analyte signal. This phenomenon can substantially impact the accuracy, precision, and sensitivity of your quantification method, potentially compromising data integrity and regulatory submissions.
The sulfhydryl-containing structure of Zofenopril, which confers its antioxidant properties and contributes to its cardiovascular benefits through hydrogen sulfide (H₂S) release [1] [2], may also make it susceptible to specific matrix interactions. Understanding and controlling for matrix effects is therefore essential for developing robust quantification methods for both pharmaceutical quality control and clinical research applications, particularly given Zofenopril's established role in managing hypertension, myocardial infarction recovery, and other cardiovascular conditions [1].
The post-extraction addition method provides a quantitative measurement of matrix effects by comparing analyte response in neat solution versus matrix samples [3] [4]. This approach is widely recognized in regulatory guidelines and provides numerically defined matrix effect values that can be tracked during method optimization.
Procedure:
Calculation: Matrix Effect (ME) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Standard Solution - 1) × 100%
A value of ±20% is generally considered acceptable, while values beyond this range require mitigation strategies [4].
Interpretation:
The post-column infusion method offers a qualitative profiling of matrix effects throughout the chromatographic run, helping identify regions of ion suppression/enhancement [3]. This method is particularly valuable during method development to optimize chromatographic separation.
Procedure:
Interpretation:
Applications:
Table 1: Comparison of Matrix Effect Assessment Methods
| Method | Type of Data | Advantages | Limitations | Best Use Cases |
|---|---|---|---|---|
| Post-Extraction Addition | Quantitative (numerical ME%) | Provides quantitative results for validation; Assesses specific concentration levels | Requires blank matrix; Single concentration assessment | Method validation; Comparison of extraction protocols |
| Post-Column Infusion | Qualitative (visual profile) | Identifies problematic retention times; No need for blank matrix | Does not provide numerical ME values; Complex setup | Method development; Chromatographic optimization |
| Slope Ratio Analysis | Semi-quantitative (calibration slope comparison) | Evaluates ME across concentration range; More comprehensive assessment | Requires multiple concentration levels; More resource-intensive | Complete method characterization [3] |
Retention Time Adjustment: Modify chromatographic conditions to shift Zofenoprilat's retention time away from regions of significant matrix interference identified by post-column infusion. For Zofenoprilat, which has moderate lipophilicity, achieving sufficient retention (typically >2.5 minutes) helps avoid early-elizing phospholipids and salts that commonly cause ion suppression in ESI+ mode [5] [3].
Mobile Phase Optimization:
Column Selection:
Protein Precipitation (PPT): While simple and rapid, PPT often provides inadequate cleanup for complex matrices, potentially concentrating interfering compounds and exacerbating matrix effects [3]. If using PPT for Zofenoprilat:
Solid-Phase Extraction (SPE): Provides superior clean-up through selective retention mechanisms [6]. For Zofenoprilat:
Liquid-Liquid Extraction (LLE): Effective for Zofenoprilat's properties:
Table 2: Sample Preparation Methods for Minimizing Matrix Effects in Zofenoprilat Analysis
| Technique | Principles | Advantages for Zofenoprilat | Limitations | Typical Matrix Effect Reduction |
|---|---|---|---|---|
| Protein Precipitation | Protein denaturation with organic solvent | Rapid; High recovery; Simple workflow | Poor selectivity; May concentrate interferences | Minimal to moderate (10-30%) |
| Solid-Phase Extraction | Selective retention based on chemical properties | Excellent phospholipid removal; High purity extracts | Method development complexity; Higher cost | Significant (50-80%) |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Efficient removal of polar interferences; Scalability | Emulsion formation; Solvent evaporation required | Moderate to significant (40-70%) |
| Dilution | Simple sample dilution | Extremely simple; No additional method development | Sensitivity reduction; Limited applicability | Variable (dependent on dilution factor) |
Source Parameter Adjustments:
Alternative Ionization Sources: Consider APCI (Atmospheric Pressure Chemical Ionization) as Zofenoprilat may be less prone to matrix effects in APCI compared to ESI due to different ionization mechanisms occurring in the gas phase rather than liquid phase [3].
The gold standard approach for compensating matrix effects uses a stable isotope-labeled version of Zofenoprilat (e.g., deuterated or ¹³C-labeled) as an internal standard [5] [3]. The SIL-IS experiences nearly identical matrix effects as the native analyte but is distinguished by mass difference.
Implementation:
Advantages:
Limitations:
When SIL-IS is unavailable, matrix-matched calibration provides a practical alternative by preparing calibration standards in the same biological matrix as study samples [3] [6].
Procedure:
Critical Considerations:
Limitations:
The standard addition method involves spiking additional known amounts of analyte into actual study samples [5]. This approach is particularly valuable when:
Procedure:
Limitations:
The following workflow diagram illustrates the systematic approach to addressing matrix effects in Zofenoprilat quantification:
This inconsistency typically results from variable matrix effects between different plasma lots due to differences in phospholipid content, lipid composition, or other endogenous compounds [3]. To address this:
When matrix effects reduce sensitivity, consider these approaches:
The sulfhydryl group in Zofenoprilat's structure presents specific analytical challenges:
Oxidation susceptibility: The sulfhydryl group can oxidize during sample collection, storage, or processing, leading to inaccurate quantification
Metal chelation: The sulfhydryl group may chelate with metal ions in solvents or systems
Protein binding: Enhanced non-specific binding to containers and systems
Adequate control of matrix effects should be demonstrated through:
Successfully overcoming matrix effects in Zofenoprilat quantification requires a systematic approach combining appropriate assessment methods, effective minimization strategies, and robust compensation techniques. The unique chemical properties of Zofenoprilat, particularly its sulfhydryl group which contributes to its pharmacological activity through hydrogen sulfide release [7] [2], may present specific analytical challenges that require tailored solutions.
By implementing the strategies outlined in this guide - from thorough assessment using post-extraction addition and post-column infusion methods, through chromatographic and sample preparation optimization, to the application of appropriate internal standards - researchers can develop robust, reliable quantification methods for Zofenoprilat across various applications. These applications range from pharmaceutical quality control and bioequivalence studies to clinical research investigating Zofenopril's cardiovascular benefits beyond blood pressure control, including its effects on arterial stiffness and oxidative stress [1] [8].
The available information primarily details the storage for the closely related compound Zofenopril-d5. As deuterated analogs typically share similar stability profiles, these guidelines can be reliably applied to Zofenoprilat-d5 for your experimental planning.
| Property | Specification |
|---|---|
| Chemical Stability | Stable at ambient temperature for a few days during shipping [1] |
| Long-Term Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Short-Term Storage (Solution) | -80°C for 6 months or -20°C for 1 month [1] |
| Solubility | May dissolve in DMSO; also soluble in H2O, Ethanol, DMF [1] |
Safe Handling Practices: Always consult the Safety Data Sheet (SDS) before use. Wear appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and use a fume hood when handling powders. Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation. Prevent product contamination by using dedicated equipment [2].
Here are solutions to some frequently encountered problems when working with these compounds.
| Issue | Possible Cause | Troubleshooting Solution |
|---|---|---|
| Low Recovery of Zofenoprilat | Dimerization or mixed disulfide formation with endogenous thiols in plasma [3]. | Use a reducing agent like 1,4-Dithiothreitol (DTT) in the plasma sample treatment to release and stabilize the thiol group [3]. |
| Poor Chromatography | Degraded analyte; suboptimal mobile phase. | Ensure fresh sample preparation and proper storage. Use a mobile phase of methanol and 0.1% formic acid (e.g., 85:15, v/v) for improved separation [3]. |
| Low Detection Sensitivity | Inefficient ionization; matrix effects. | Use a phenyl-hexyl or C8 column with a mobile phase containing 0.1% formic acid to enhance positive electrospray ionization (ESI+) response [4] [3]. |
Q1: What is the primary application of Zofenoprilat-d5 in research? A1: Zofenoprilat-d5 is a deuterium-labeled analog primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Zofenopril and Zofenoprilat in biological matrices like human plasma [5].
Q2: How should I prepare an in vivo formulation for animal studies? A2: For products with low water solubility, you may need to use specific formulation vehicles. One common method is to suspend the compound in a 0.5% Carboxymethylcellulose Sodium (CMC Na) solution [1]. Always prepare fresh formulations shortly before administration.
Q3: What is the relationship between Zofenopril and Zofenoprilat? A3: Zofenoprilat is the active metabolite of the prodrug Zofenopril. It is a potent angiotensin-converting enzyme (ACE) inhibitor [6] [7]. Analytical methods often require the simultaneous quantification of both the prodrug and its active metabolite [4] [3].
The following workflow and detailed steps are adapted from validated LC-MS/MS methods for the simultaneous determination of Zofenopril and its active metabolite Zofenoprilat in human plasma [4] [3]. You can adapt this robust methodology using Zofenoprilat-d5 as the internal standard.
Sample Preparation:
Instrumental Analysis:
Here are answers to some specific challenges you might face:
What is the most critical step for stabilizing Zofenoprilat during sample preparation? The single most important step is the addition of a reducing agent to prevent the oxidation of Zofenoprilat's sulfhydryl (-SH) group into disulfide-bonded dimers. One validated method uses mercaptoethanol as a stabilizer in the plasma sample to convert any dimers back to the monomeric form and prevent new dimer formation during analysis [1].
Which stress conditions cause the most degradation for Zofenopril? Forced degradation studies show that Zofenopril is most susceptible to base hydrolysis and oxidative stress [2] [3]. The drug remains relatively stable under acid, neutral, thermal, and photolytic stress. If your analysis is performed under basic conditions, this could be a significant source of interference and degradation products.
Can I analyze Zofenopril and Zofenoprilat without chemical derivatization? Yes. While older methods relied on complex derivatization, modern LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of both compounds in human plasma without the need for derivatization [1] [4]. These methods are noted for their high sensitivity, selectivity, and shorter run times.
Below is a summarized LC-MS/MS method adapted from the literature for the determination of Zofenopril and Zofenoprilat in human plasma [1]. This protocol can serve as a robust starting point for your experiments.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Goal | Simultaneous determination of Zofenopril and Zofenoprilat in human plasma without derivatization. |
| Sample Stabilization | Add a proper chemical stabilizer (e.g., mercaptoethanol) to plasma samples to prevent the formation of Zofenoprilat disulfide dimers. |
| Sample Preparation | Single-step liquid-liquid extraction using methyl tert-butyl ether (MTBE). |
| Chromatography Column | Phenyl-hexyl column (5 μm, 250 mm × 4.6 mm i.d.) [4]. |
| Mobile Phase | Methanol and water (95:5, v/v) containing 0.1% formic acid [4]. |
| Flow Rate | 1.0 mL/min. |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Detection via Multiple Reaction Monitoring (MRM). |
| Internal Standard (IS) | Fosinopril sodium [1] [4]. |
| Linear Range | Zofenopril: 0.1-1050 ng/mL; Zofenoprilat: 0.25-2500 ng/mL. |
| Run Time | Approximately 6.0 minutes [1]. |
Use this table to diagnose and resolve common problems in your chromatographic analysis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape for Zofenoprilat | Oxidation of the sulfhydryl group leading to dimerization. | Ensure a reducing agent (e.g., mercaptoethanol) is added immediately during sample preparation [1]. |
| Low Recovery of Zofenoprilat | Inefficient extraction or degradation during sample processing. | Optimize the liquid-liquid extraction procedure. Check the pH of the sample and ensure the stabilizer is fresh and effective. |
| Multiple Unknown Peaks | Degradation of the drug under stress conditions. | Check the pH of your mobile phase and samples. Avoid basic conditions, as Zofenopril is highly labile to base hydrolysis [2] [3]. |
| Low Sensitivity | Suboptimal mass spectrometry parameters or ion suppression. | Tune MS parameters for the analytes. The predominant ion for both is [M+H]+. Optimize parameters like sheath gas, auxiliary gas, and collision energy (CID) [1]. |
The following diagram illustrates the core workflow and critical control points for a successful analysis, integrating the key troubleshooting advice.
The key to robust separation lies in controlling the chemical stability of the analytes. The protocols and troubleshooting tips provided should give you a solid foundation for method development and optimization.
This method is characterized by a single extraction step and avoids complex derivatization procedures [1] [2].
| Parameter | Specification / Condition |
|---|---|
| Analytes | Zofenopril & Zofenoprilat [1] |
| Internal Standard | Fosinopril sodium [1] |
| Sample Preparation | Single-step liquid-liquid extraction with methyl tert-butyl ether (MTBE) [1] |
| Critical Additive | Chemical stabilizer (e.g., mercaptoethanol) to prevent disulfide dimer formation [2] |
| Chromatography Column | Phenyl-hexyl (250 mm × 4.6 mm, 5 μm) [1] |
| Mobile Phase | Methanol:Water (95:5, v/v) with 0.1% formic acid [1] |
| Flow Rate | 1.0 mL/min [1] |
| Ionization Source | Electrospray Ionization (ESI), positive mode [1] |
| Detection | Tandem Mass Spectrometry (MS/MS) in reaction monitoring (MRM) mode [1] |
| Run Time | 6.0 minutes [2] |
The following diagram illustrates the experimental workflow, highlighting key stages where issues may arise:
Here are specific issues and solutions related to the Zofenoprilat bioanalysis method:
| Category | Problem | Possible Cause & Solution |
|---|
| Sample Preparation | Poor recovery of Zofenoprilat [2] | Cause: Formation of disulfide dimers. Solution: Use a proper chemical stabilizer (e.g., mercaptoethanol) in the plasma sample to convert dimers and prevent their formation. | | | Inconsistent Internal Standard response | Cause: Improper extraction efficiency. Solution: Ensure rigorous vortex mixing during the single-step MTBE extraction as per method specifications [1]. | | Chromatography | Poor peak shape or resolution | Cause: Column not suitable or mobile phase degradation. Solution: Use the specified phenyl-hexyl column. Ensure mobile phase is freshly prepared with 0.1% formic acid to maintain ionization efficiency [1]. | | Mass Spectrometry | Low sensitivity / High background noise | Cause: Suboptimal MS parameters. Solution: Tune MS parameters for the specific [M+H]+ ions and fragment pairs. For Zofenopril, Zofenoprilat, and Fosinopril (IS), optimize CID and collision energy [2]. | | Assay Performance | High %CV or accuracy outside limits [1] | Cause: The method's inter- and intra-batch precision and accuracy were validated to be better than 14%. Consistent deviations may indicate a problem with the standard curve, which should be linear from 0.1052–1052 ng/mL for Zofenopril and 0.2508–2508 ng/mL for Zofenoprilat [1]. |
To ensure consistent results, adhere to these general best practices:
Q1: What are the primary strategies to minimize surface adsorption of drug molecules like Zofenoprilat in analytical systems?
Non-specific adsorption to surfaces like vials, tubing, and columns is a common challenge. The following table outlines the core parameters to investigate and optimize.
| Parameter to Investigate | Suggested Modification | Primary Goal / Mechanism of Action |
|---|---|---|
| Solution pH | Adjust pH to alter the ionization state of Zofenoprilat. | Reduce ionic interaction with charged surfaces by making the molecule neutral or similarly charged to the surface [1]. |
| Solvent/Matrix | Add organic modifiers (e.g., 1-5% ACN, MeOH) or use a competing agent. | Disrupt hydrophobic interactions and occupy adsorption sites; competitors (e.g., BSA, surfactants) block active sites on the surface [1]. |
| Surface Material | Switch container/liner materials (e.g., from glass to polypropylene or silanized glass). | Use a material with lower inherent binding affinity for the analyte molecule [1]. |
| System Conditioning | Pre-treat surfaces with a silanizing agent or a solution of a competing agent. | Passivate active sites on the system's surfaces before introducing the sample [1]. |
Q2: What detailed experimental protocol can be used to systematically identify the source of adsorption?
This protocol uses a factorial design approach to efficiently study multiple variables and their interactions simultaneously [1].
1. Materials and Preparation
2. Experimental Setup and Incubation
3. Analysis and Quantification
(Measured Concentration / Theoretical Concentration) * 100.The following diagram illustrates the logical workflow for the systematic protocol described above.
Systematic Adsorption Troubleshooting Workflow
Understanding Adsorption Mechanisms: Adsorption is often driven by chemisorption, a strong, specific chemical interaction between the analyte and the surface, which can be exothermic and spontaneous [1]. For a peptide-based molecule like Zofenoprilat, interactions can involve hydrogen bonding, ionic interactions with charged groups, or hydrophobic effects.
Advanced Enabling Technologies: The field of drug discovery is increasingly using advanced technologies that could be applied to this challenge:
Please be aware that the guidance above is based on general principles of analytical chemistry and adsorption science, as the search results I obtained did not contain specific published data on Zofenoprilat itself.
To move forward, I suggest:
Zofenoprilat is the active metabolite of the prodrug Zofenopril, which is an Angiotensin-Converting Enzyme (ACE) inhibitor used in cardiovascular therapy [1] [2]. Its key characteristics are summarized in the table below.
| Feature | Description of Zofenoprilat / Zofenopril |
|---|---|
| Drug Type | Sulfhydryl-containing ACE inhibitor [1] |
| Status | Non-deuterated, established drug [3] [1] |
| Key Properties | High lipophilicity, potent tissue penetration, antioxidant activity [1] |
| Cardioprotective Effects | Improved clinical outcomes post-myocardial infarction; reduced hospitalization and mortality compared to other ACEIs like ramipril [3] [1] |
| Unique Mechanism | Releases hydrogen sulfide (H₂S), contributing to vasodilation and endothelial function improvement [4] |
| Clinical Evidence | Supported by the SMILE program; shows benefits in hypertension and acute myocardial infarction [3] [1] |
Deuteration is a strategy in drug discovery that involves replacing hydrogen (^1H) atoms in a molecule with deuterium (^2H), a heavier, stable isotope [5]. While this is a subtle structural change, it can lead to significant improvements in a drug's pharmacokinetic and toxicity profile [5].
The core rationale lies in the Deuterium Kinetic Isotope Effect (DKIE). A C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break [5] [6]. This can lead to the following potential benefits:
The following diagram illustrates the core concept of the Deuterium Kinetic Isotope Effect (DKIE):
For researchers, assessing a deuterated drug candidate involves several key experimental approaches:
While deuterated Zofenoprilat is not a current reality, the field of deuterated drugs is mature. Since the 2017 approval of deutetrabenazine, the first deuterated drug, the strategy has evolved from creating "deuterium switches" of marketed drugs to incorporating deuteration earlier in novel drug discovery, as seen with deucravacitinib [5].
From a regulatory perspective, the FDA considers a deuterated compound to have a different active moiety from its non-deuterated counterpart. This qualifies it as a New Chemical Entity (NCE), granting it eligibility for 5-year market exclusivity [7].
Therefore, developing a deuterated version of Zofenoprilat could be a novel research project with the potential to improve upon its already established cardioprotective profile.
| Feature | Zofenopril (Parent Drug) | Zofenoprilat (Active Metabolite) | Zofenoprilat-d5 (Stable Isotope) |
|---|---|---|---|
| Role/Use | Orally administered prodrug; used clinically for hypertension and post-myocardial infarction [1] [2] [3]. | Active metabolite responsible for therapeutic ACE inhibition [1]. | Deuterium-labeled internal standard for quantitative bioanalysis (LC-MS, GC-MS) [4] [5]. |
| Key Characteristics | Contains a sulfhydryl (SH) group; lipophilic; cardioprotective [2]. | Formed after oral absorption; peak blood levels at ~1.5 hours [1]. | Not for therapeutic use; enables precise drug quantification in research [4] [5]. |
The table below summarizes comparative data for Zofenopril and other ACE inhibitors, largely based on clinical studies. Note that this data pertains to the parent drugs, not their metabolites.
| ACE Inhibitor (Prodrug) | Active Metabolite | Key Pharmacokinetic/Clinical Findings (from Clinical Studies) |
|---|
| Zofenopril [1] [3] | Zofenoprilat | • Higher AUC than ramipril/ramiprilat (Zofenopril: 84.25 ± 34.47; Zofenoprilat: 653.67 ± 174.91 ng/ml×h). • Reduced cough incidence vs. ramipril. • Cardioprotective benefits shown in SMILE studies (e.g., lower 1-year risk of death/CV events vs. placebo/ramipril). | | Ramipril [1] | Ramiprilat | • Lower AUC than zofenopril/zofenoprilat (Ramipril: 47.40 ± 21.30; Ramiprilat: 182.26 ± 61.28 ng/ml×h). • Increased cough sensitivity and airway inflammation (FeNO) in healthy volunteers. | | Lisinopril [6] [7] | (Not a prodrug) | • Direct activity; no metabolic activation required. • In heart failure models, improved endothelial function but lacked the NO-potentiating effect of SH-containing Zofenopril. |
For a comprehensive comparison guide, you might consider designing experiments around the following areas where differences between ACE inhibitors have been observed.
1. Analytical Method Development and Quantification This protocol directly utilizes compounds like Zofenoprilat-d5.
2. Assessing Bradykinin-Mediated Effects (e.g., Cough) This is a key differentiator for side-effect profiles.
3. Evaluating Endothelial Function and NO Modulation This explores the mechanistic impact of the sulfhydryl group.
For a clear visual understanding, the following diagram outlines the core workflow for the bioanalytical method development experiment described above.
The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, highlighting key methodological parameters and performance data for easy comparison.
| Analytical Parameter | Method 1: Direct Analysis [1] [2] | Method 2: Derivatization-Based Analysis [3] [4] |
|---|---|---|
| Analytes | Zofenopril & Zofenoprilat [1] | Zofenopril & Zofenoprilat [4] |
| Sample Matrix | Human Plasma [1] | Human Plasma [4] |
| Sample Preparation | Single-step liquid-liquid extraction with methyl tert-butyl ether [1] | Liquid-liquid extraction with toluene after derivatization with N-ethylmaleimide (NEM) [4] |
| Chemical Derivatization | Not required [1] | Required (to protect the free sulfhydryl group of Zofenoprilat) [4] |
| Chromatography Column | Phenyl-hexyl [1] | Not specified in abstract |
| Mobile Phase | Methanol:Water (95:5, v/v) + 0.1% Formic Acid [1] | Not specified in abstract |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode [1] [2] | Negative ion spray ionization mode [4] |
| Linear Range (Zofenopril) | 0.1052 - 1052 ng/mL [1] | 1 - 300 ng/mL [4] |
| Linear Range (Zofenoprilat) | 0.2508 - 2508 ng/mL [1] | 2 - 600 ng/mL [4] |
| Limit of Quantitation (LOQ) | Not explicitly stated (Lowest calibration point: ~0.1 ng/mL for Zofenopril) [1] | 1 ng/mL (Zofenopril), 2 ng/mL (Zofenoprilat) [4] |
| Extraction Recovery | ~93.5% (Zofenopril), ~92.5% (Zofenoprilat) [1] | ~84.8% (Zofenopril), ~70.1% (Zofenoprilat) [4] |
| Run Time | 6.0 minutes [2] | Not specified in abstract |
| Suitability | Routine high-throughput analysis due to simplicity and speed [2] | Highly sensitive and specific determination [4] |
For researchers seeking to implement or validate these methods, the following sections detail the core experimental protocols.
This method was developed to overcome the challenges of complex derivatization procedures and the polarity difference between Zofenopril and Zofenoprilat [2].
This method focuses on stabilizing the free sulfhydryl group of Zofenoprilat to ensure accurate quantification and prevent oxidative degradation [4].
The following diagram illustrates the key steps and decision points in the two analytical workflows, highlighting their fundamental differences.
The core difference between the two methods lies in handling Zofenoprilat's reactive sulfhydryl group. Key trade-offs to consider:
Zofenopril-d5 is a deuterium-labeled form of Zofenopril. Its primary confirmed application in research is to serve as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) [1] [2]. As a stable isotope-labeled compound, it is used to improve the accuracy and precision of measurements by accounting for variability during sample preparation and analysis.
While data for Zofenopril-d5 itself is unavailable, a validated LC-MS-MS method for the unlabeled Zofenopril and its active metabolite (Zofenoprilat) offers insight into the analytical context where such an internal standard would be used [3]. Key performance data from this study is summarized below.
| Parameter | Result for Zofenopril | Result for Zofenoprilat |
|---|---|---|
| Linear Range | 1 - 300 ng/mL | 2 - 600 ng/mL |
| Inter-/Intra-Assay Precision & Accuracy | Better than 10% | Better than 10% |
| Limit of Quantification (LOQ) | 1 ng/mL | 2 ng/mL |
| Extraction Recovery | 84.8% on average | 70.1% on average |
This method used a derivatization step with N-ethylmaleimide (NEM) to protect the free sulfhydryl group of Zofenoprilat from oxidative degradation, followed by extraction with toluene and analysis via a triple-stage-quadrupole mass spectrometer [3].
The following flowchart illustrates the core sample preparation workflow from this method.
The specificity of Zofenopril-d5 is demonstrated through validated methods for quantifying the parent drug and its active metabolite. The key challenge in analysis is stabilizing the active metabolite, Zofenoprilat, which contains a reactive sulfhydryl group.
The workflow below summarizes the two main sample treatment approaches identified in the literature for analyzing Zofenopril and Zofenoprilat prior to LC-MS/MS quantification.
The following table summarizes the core analytical parameters for these methods.
| Parameter | Method 1 (Tian et al.) [1] | Method 2 (Bottazzo et al.) [2] |
|---|---|---|
| Analyte Stabilization | Reductive (DTT) | Derivatization (NEM) |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard | Diazepam | Fluorine-labeled analogues |
| LC Column | Agilent ZORBAX Eclipse XDB-C8 | Not specified |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) | Negative Electrospray Ionization (ESI-) |
| Quantification Range | Not fully detailed in abstract | Zofenopril: 1-300 ng/mL Zofenoprilat: 2-600 ng/mL | | Application | Pharmacokinetic study in human plasma | Pharmacokinetic study in human plasma |
In this context, specificity refers to the method's ability to distinguish Zofenopril-d5 from the analytes of interest and other plasma components. The search results indicate that Zofenopril-d5 is explicitly offered as an internal standard for quantitative analysis by techniques like LC-MS [3]. Its deuterated structure provides a consistent mass shift, allowing the mass spectrometer to easily distinguish it from the unlabeled drug, thereby ensuring accurate and precise measurement.
The table below summarizes the core methodologies identified in the research, highlighting whether derivatization is used and the main purpose of each method.
| Methodology | Use of Derivatization | Key Application / Context | Key Details from Studies |
|---|---|---|---|
| LC-MS/MS (Non-Derivatized) [1] [2] [3] | No | Pharmacokinetic studies in human plasma | Considered reliable and sensitive. Avoids complex derivatization by using a stabilizer (e.g., 1,4-Dithiothreitol) for the thiol group [1] [3]. |
| Derivative LC-MS [4] [5] | Yes | Pharmacokinetic studies in human plasma | Uses p-bromophenacyl bromide (p-BPB) as a derivatization reagent for simultaneous determination of parent drug and metabolite [4] [5]. |
| Derivative Spectrophotometry [6] [7] | Not Applicable | Analysis of mixtures in pharmaceutical dosage forms | Used for simultaneous determination of Zofenopril and Fluvastatin in mixtures, without a derivatization step [6] [7]. |
For a deeper understanding, here are more detailed outlines of the methodologies from the key papers.
This method focuses on stabilizing the thiol group of Zofenoprilat during sample preparation without subsequent chemical derivatization for analysis.
This workflow can be visualized as follows:
This method uses a derivatization step to create a derivative of the analytes before LC-MS analysis.
The general workflow for this approach is:
From the available data, you can objectively highlight the following points for your audience of researchers and scientists:
Based on supplier specifications, the following storage conditions are recommended for these compounds.
| Compound | Form | Short-Term Storage | Long-Term Storage | Solvent Storage |
|---|---|---|---|---|
| Zofenopril-d5 | Powder | -20°C (3 years), 4°C (2 years) [1] | -20°C (3 years), 4°C (2 years) [1] | -80°C (6 months), -20°C (1 month) [1] |
| Zofenoprilat-d5 | Solid | Refrigerator (2-8°C) [2] | Refrigerator (2-8°C) for long-term storage [2] | Information not specific |
While the search results do not contain a dedicated stability study for the deuterated forms, they do cite a validated analytical method used for quantifying the parent drug and its active metabolite in biological samples [3]. This protocol is crucial because any stability testing would rely on such a method.
The core steps of the published Liquid Chromatography with Tandem Mass Spectrometry (LC-MS-MS) method are as follows [3]:
The workflow below illustrates the key steps in this analytical process:
The validated method for analyzing Zofenopril and Zofenoprilat using a deuterated internal standard like Zofenoprilat-d5 involves a specific workflow to ensure accuracy. The following diagram outlines the key steps from sample preparation to quantification.
Here is a detailed breakdown of the experimental protocol based on the established method:
The choice of internal standard significantly impacts the accuracy and reliability of quantitative bioanalysis. Here's how different types compare:
| Standard Type | Key Feature | Performance & Reliability |
|---|
| Stable Isotope-Labeled (SIL) (e.g., Zofenoprilat-d5) | Chemically identical but with heavier isotopes (2H, 13C) [3]. | Excellent reliability. Tracks the analyte perfectly through all steps, correcting for matrix effects and procedural losses. Recommended by regulatory guidelines when possible [4] [5]. | | Structural Analog | Structurally similar but not identical molecule [5]. | Variable and less reliable. May not co-elute chromatographically, leading to suboptimal tracking of matrix effects or ionization suppression. Can be a "foe" and cause inaccurate results [5]. | | External Standard | Analyzed in separate samples, not added to the unknown [6]. | Moderate reliability. Does not correct for losses during sample preparation or matrix effects in individual samples. Best for simple, robust methods with minimal sample clean-up [6]. |
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug that undergoes metabolic hydrolysis to yield its active metabolite zofenoprilat, which contains a free sulfhydryl group responsible for its therapeutic activity [1] [2]. This sulfhydryl group presents significant analytical challenges due to its susceptibility to oxidative degradation, potentially forming disulfide dimers or conjugates with endogenous thiol compounds during sample processing and analysis [1] [3]. Additionally, the polarity difference between the parent drug and its metabolite further complicates simultaneous quantification [1].
The analysis of ACE inhibitors like zofenopril has historically been methodologically challenging because these compounds lack adequate chromophore groups for sensitive detection, traditionally necessitating derivatization procedures that increase analytical complexity and processing time [2]. Early methods included radioimmunoassay (RIA), gas chromatography (GC), and high-performance liquid chromatography (HPLC) with various detection systems, all requiring chemical derivatization to enable sensitive detection [2] [4]. These limitations have driven the development of more advanced analytical techniques that can overcome these challenges while providing the sensitivity, specificity, and efficiency required for modern pharmaceutical analysis and pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the analysis of zofenopril and zofenoprilat in biological matrices due to its superior sensitivity, specificity, and efficiency. The core advantage of LC-MS/MS approaches lies in their ability to directly quantify both compounds without the need for complex derivatization procedures, though they require careful attention to the stabilization of the reactive sulfhydryl group in zofenoprilat [1].
Stabilization Approaches: Two primary stabilization strategies have been successfully employed for handling zofenoprilat's sulfhydryl group. Some methods use chemical stabilizers like mercaptoethanol to transform converted disulfide dimers back to zofenoprilat and prevent new dimer formation during analysis [1]. Alternatively, other protocols employ derivatization with N-ethylmaleimide (NEM) to protect the free sulfhydryl group by forming stable succinimide derivatives, thereby preventing oxidative degradation [5]. A third approach utilizes 1,4-dithiothreitol (DTT) as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols [3].
Chromatographic Conditions: Separation is typically achieved using reversed-phase chromatography with specialized columns. Methods have been reported utilizing phenyl-hexyl columns (5 μm, 250 mm × 4.6 mm i.d.) with isocratic elution using methanol-water mixtures containing 0.1% formic acid at flow rates of 1.0 mL/min [6]. Another validated method employs an Agilent ZORBAX Eclipse XDB-C8 column with an isocratic mobile phase consisting of methanol and 0.1% formic acid solution (85:15, v/v) at a lower flow rate of 0.2 mL/min [3].
Mass Spectrometric Detection: Detection is predominantly performed using electrospray ionization (ESI) in positive mode for underivatized analytes [1] [6] or negative ion mode for NEM-derivatized compounds [5]. The typical quantification approach uses multiple reaction monitoring (MRM) with specific transitions: m/z 428.2→234.1 for zofenopril, m/z 400.2→206.1 for zofenoprilat, and m/z 436.2→234.1 for the internal standard fosinopril in positive mode [1]. The MS parameters are carefully optimized including sheath gas, auxiliary gas, collision-induced dissociation (CID), and collision energy settings to achieve maximum sensitivity [1].
Extraction Techniques: Sample preparation predominantly involves liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) under acidic conditions, providing efficient extraction of both analytes from plasma matrix [1] [6] [3]. Some methods utilize toluene extraction for NEM-derivatized compounds [5]. The LLE approach demonstrates excellent recovery rates of approximately 93.5% for zofenopril and 92.5% for zofenoprilat [6], or slightly lower but consistent recoveries of 84.8% for zofenopril and 70.1% for zofenoprilat in derivatization-based methods [5].
Internal Standards: Methods typically employ structurally similar compounds as internal standards to ensure quantification accuracy. Fosinopril sodium has been used as an IS for underivatized methods [1] [6], while fluorine derivative analogues of zofenopril and zofenoprilat serve as IS in derivatization approaches [5]. Some methods utilize diazepam as the internal standard [3].
The following workflow diagram illustrates the two primary LC-MS/MS approaches for zofenopril and zofenoprilat analysis:
While LC-MS/MS has become the gold standard for bioanalysis of zofenopril and its metabolite, traditional HPLC and high-performance thin-layer chromatography (HPTLC) methods still play important roles in specific applications, particularly for pharmaceutical formulation analysis rather than biological samples.
Traditional HPLC with UV detection has been employed for zofenopril analysis, but this approach faces significant limitations due to the lack of strong chromophores in both zofenopril and zofenoprilat molecules, resulting in poor detection sensitivity [2] [4]. The historical development of analytical techniques shows that HPLC methods for ACE inhibitors generally required derivatization procedures to introduce detectable moieties, adding complexity and analysis time [4]. When applied to biological samples, HPLC-UV methods typically achieve limits of quantification in the range of 20-100 ng/mL, which is insufficient for detailed pharmacokinetic studies that require detection of lower concentrations [4].
The analytical challenges are further compounded by the need for specialized columns and extended run times. Comparative data shows that a typical HPLC analysis for similar compounds requires approximately 18 minutes per sample with a batch size of 50 samples, significantly longer than LC-MS/MS methods [4]. This substantial time difference becomes particularly important in high-throughput environments where efficiency is critical. Additionally, the lower specificity of UV detection makes HPLC methods more susceptible to matrix interferences from biological samples, potentially compromising analytical accuracy without extensive sample clean-up procedures.
High-performance thin-layer chromatography has been successfully validated for the simultaneous determination of zofenopril calcium and hydrochlorothiazide in pharmaceutical formulations in the presence of hydrochlorothiazide impurities (chlorothiazide and salamide) [7]. This method utilizes HPTLC silica gel 60 F254 plates with ethyl acetate-glacial acetic acid-triethylamine (10 + 0.1 + 0.1, v/v/v) as the developing system, with densitometric scanning at 270 nm [7].
The HPTLC method demonstrates linear calibration curves in the range of 0.5-10 μg/band for zofenopril and 0.2-4 μg/band for hydrochlorothiazide, making it suitable for quality control applications of pharmaceutical formulations [7]. The method was validated according to International Conference on Harmonization (ICH) guidelines and successfully applied to quantify the drugs in pharmaceutical formulations without excipient interference [7]. However, this technique is primarily suitable for formulation analysis rather than biological samples due to its limited sensitivity compared to chromatographic methods coupled with mass spectrometric detection.
The following tables provide a comprehensive comparison of the technical performance characteristics between different analytical approaches for zofenopril and zofenoprilat:
Table 1: Method Performance Characteristics Comparison
| Parameter | LC-MS/MS (Direct) | LC-MS/MS (Derivatization) | HPLC-UV | HPTLC |
|---|---|---|---|---|
| Linear Range (ZOF) | 0.1052-1052 ng/mL [6] | 1-300 ng/mL [5] | ~20-100 ng/mL (est.) [4] | 0.5-10 μg/band [7] |
| Linear Range (ZOFAT) | 0.2508-2508 ng/mL [6] | 2-600 ng/mL [5] | Similar to ZOF (est.) | N/A |
| LLOQ (ZOF) | 0.1052 ng/mL [6] | 1 ng/mL [5] | ~20 ng/mL (est.) [4] | N/A |
| LLOQ (ZOFAT) | 0.2508 ng/mL [6] | 2 ng/mL [5] | ~20 ng/mL (est.) [4] | N/A |
| Run Time | 6.0 min [1] | Not specified | ~18 min [4] | Development + scanning |
| Precision (RSD%) | <14% [6] | <10% [5] | >15% (est.) [4] | Validated per ICH |
| Extraction Recovery | 93.5% (ZOF), 92.5% (ZOFAT) [6] | 84.8% (ZOF), 70.1% (ZOFAT) [5] | Variable | N/A |
Table 2: Applicability and Practical Considerations
| Aspect | LC-MS/MS (Direct) | LC-MS/MS (Derivatization) | HPLC-UV | HPTLC |
|---|---|---|---|---|
| Matrix Applicability | Biological samples [1] [6] | Biological samples [5] | Biological samples [4] | Pharmaceutical formulations [7] |
| Sample Throughput | High (150 samples/run) [4] | Moderate | Low (50 samples/run) [4] | Moderate |
| Equipment Cost | High | High | Moderate | Low |
| Technical Expertise | Advanced | Advanced | Moderate | Basic to Moderate |
| Primary Application | PK studies, bioequivalence [4] | PK studies [5] | Formulation analysis | Quality control, stability studies [7] |
The analytical technique evolution for drug analysis shows a clear trend toward LC-MS/MS methodologies. Historical data indicates that in 1977, LC/MS represented 0% of analytical techniques, growing to 8% in 1985, 28% in 2000, and reaching 79% by 2014, while HPLC declined from 42% to 7% over the same period [4]. This progression highlights the significant advantages of LC-MS/MS for bioanalytical applications involving challenging compounds like zofenopril and zofenoprilat.
For Pharmacokinetic and Bioequivalence Studies: LC-MS/MS with direct analysis (without derivatization) is strongly recommended due to its superior sensitivity with LLOQ values below 1 ng/mL for zofenopril and approximately 0.25 ng/mL for zofenoprilat [1] [6]. This sensitivity is essential for characterizing complete pharmacokinetic profiles, especially during the terminal elimination phase when drug concentrations are minimal. The method's high throughput capability (6-minute run time) enables efficient processing of large sample batches typically generated in clinical trials [1]. Furthermore, the excellent precision and accuracy (inter- and intra-batch precision better than 14%) ensure reliable data for regulatory submissions [6].
For Pharmaceutical Quality Control: HPTLC methods provide a cost-effective solution for simultaneous determination of zofenopril calcium and hydrochlorothiazide in pharmaceutical formulations [7]. This technique is particularly valuable for impurity profiling, successfully separating and quantifying hydrochlorothiazide impurities including chlorothiazide and salamide [7]. The method's regulatory compliance with ICH guidelines and demonstrated specificity without excipient interference make it ideal for routine quality control applications in pharmaceutical manufacturing settings [7].
For Research with Limited Instrument Access: While HPLC-UV offers lower sensitivity and longer analysis times compared to LC-MS/MS, it remains a viable option for formulation analysis or situations where mass spectrometry instrumentation is unavailable [4]. However, researchers should be aware of the significant limitations including higher quantification limits (typically 20-100 ng/mL) and potential matrix effects in biological samples [4].